molecular formula C13H18N2O B381488 [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol CAS No. 380543-66-8

[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol

Cat. No.: B381488
CAS No.: 380543-66-8
M. Wt: 218.29g/mol
InChI Key: OCGZALVQRZOSBZ-UHFFFAOYSA-N
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Description

[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[1-(3-methylbutyl)benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10(2)7-8-15-12-6-4-3-5-11(12)14-13(15)9-16/h3-6,10,16H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGZALVQRZOSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] This guide provides a comprehensive, in-depth technical overview for the synthesis of a specific derivative, [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol. While this compound is available commercially for research purposes, a detailed, consolidated synthetic protocol is not readily found in peer-reviewed literature.[2][3][4] To address this gap, we present a robust and logical three-step synthetic pathway, designed with high yield and purity as primary objectives. The strategy begins with the N-alkylation of benzimidazole, followed by a Vilsmeier-Haack formylation at the C2 position, and concludes with a selective reduction to the target alcohol. This document offers detailed mechanistic insights, step-by-step experimental protocols, and characterization data, providing researchers with a reliable and reproducible method for obtaining this valuable molecule.

Introduction: The Significance of the Benzimidazole Core

Benzimidazole, a bicyclic aromatic heterocycle, is integral to the field of drug discovery. Its structural similarity to naturally occurring purines allows it to readily interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities, including antiviral, anticancer, and antihypertensive properties.[1] The versatility of the benzimidazole ring system allows for functionalization at multiple positions, enabling the fine-tuning of steric and electronic properties to optimize therapeutic efficacy.

The target molecule of this guide, this compound, incorporates two key features: an N1-isoamyl group (3-methylbutyl) and a C2-hydroxymethyl group. The lipophilic N-alkyl chain can enhance membrane permeability and modulate binding affinity, while the C2-methanol group provides a site for hydrogen bonding or further derivatization. This guide presents a scientifically sound and practical pathway for its synthesis, built upon well-established and reliable chemical transformations.

Proposed Synthetic Pathway: A Strategic Overview

The synthesis is designed as a linear three-step sequence starting from commercially available benzimidazole. This approach is efficient, avoids complex starting materials, and utilizes reliable, high-yielding reactions common in heterocyclic chemistry.

The overall transformation is as follows:

Overall Synthesis Benzimidazole Benzimidazole Intermediate1 1-(3-methylbutyl)-1H-benzimidazole (Intermediate I) Benzimidazole->Intermediate1 Step 1: N-Alkylation Intermediate2 1-(3-methylbutyl)-1H-benzimidazole-2-carbaldehyde (Intermediate II) Intermediate1->Intermediate2 Step 2: C2-Formylation FinalProduct This compound (Target Molecule) Intermediate2->FinalProduct Step 3: Reduction

Caption: Overall three-step synthetic route.

Part 1: Synthesis of 1-(3-methylbutyl)-1H-benzimidazole (Intermediate I)

Mechanism and Rationale

The first step involves the nucleophilic substitution (SN2) reaction between the benzimidazole anion and 1-bromo-3-methylbutane. Benzimidazole's N-H proton is weakly acidic and can be removed by a suitable base, such as potassium hydroxide (KOH), to generate the benzimidazolide anion. This potent nucleophile then attacks the electrophilic carbon of the alkyl halide, displacing the bromide ion and forming the N-C bond. A protic solvent mixture like ethanol/water is suitable for this reaction, as it effectively dissolves both the benzimidazole and the inorganic base.[5]

Data Presentation: Reagent Table
ReagentMolar Mass ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
Benzimidazole118.141.050.05.91 g
1-Bromo-3-methylbutane151.041.155.06.6 mL
Potassium Hydroxide (KOH)56.111.260.03.37 g
Ethanol46.07--100 mL
Water18.02--60 mL
Experimental Protocol
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzimidazole (5.91 g, 50.0 mmol) and a solution of potassium hydroxide (3.37 g, 60.0 mmol) in ethanol (100 mL) and water (60 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromo-3-methylbutane (6.6 mL, 55.0 mmol) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil.

  • Purify the crude oil by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-(3-methylbutyl)-1H-benzimidazole as a pure product.

Part 2: Synthesis of 1-(3-methylbutyl)-1H-benzimidazole-2-carbaldehyde (Intermediate II)

Mechanism and Rationale

This step utilizes the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[6][7][8] The reaction first involves the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[9] The N-alkylated benzimidazole, being electron-rich, then attacks the Vilsmeier reagent at the C2 position, which is the most nucleophilic carbon. Subsequent elimination and aqueous workup hydrolyze the resulting iminium species to the desired aldehyde.

Data Presentation: Reagent Table
ReagentMolar Mass ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
Intermediate I188.271.040.07.53 g
Phosphorus Oxychloride (POCl₃)153.331.560.05.6 mL
N,N-Dimethylformamide (DMF)73.09--50 mL
Experimental Protocol
  • In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (50 mL) to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (5.6 mL, 60.0 mmol) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add a solution of Intermediate I (7.53 g, 40.0 mmol) in DMF (10 mL) dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully pour it onto 200 g of crushed ice.

  • Neutralize the solution by slowly adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate) to afford 1-(3-methylbutyl)-1H-benzimidazole-2-carbaldehyde .

Part 3: (Target Molecule)

Mechanism and Rationale

The final step is the reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high selectivity for aldehydes and ketones.[10][11] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[11][12] A protic solvent like methanol is used both to dissolve the substrate and to protonate the resulting alkoxide intermediate during the workup, yielding the final alcohol product.

Data Presentation: Reagent Table
ReagentMolar Mass ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
Intermediate II216.281.030.06.49 g
Sodium Borohydride (NaBH₄)37.831.545.01.70 g
Methanol32.04--150 mL
Experimental Protocol
  • Dissolve Intermediate II (6.49 g, 30.0 mmol) in methanol (150 mL) in a 250 mL flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.70 g, 45.0 mmol) portion-wise over 15 minutes, controlling the effervescence.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC until all the starting aldehyde is consumed.

  • Quench the reaction by carefully adding 20 mL of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization or flash chromatography to yield pure This compound .

Overall Workflow and Safety

The entire synthetic process requires careful planning and adherence to safety protocols.

Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Formylation cluster_2 Step 3: Reduction s1_setup Setup: Benzimidazole, KOH, EtOH/H₂O s1_add Add Alkyl Bromide s1_setup->s1_add s1_reflux Reflux (6-8h) s1_add->s1_reflux s1_workup Workup & Extraction s1_reflux->s1_workup s1_purify Purification (Column) s1_workup->s1_purify s2_vilsmeier Vilsmeier Reagent Prep (POCl₃, DMF) s1_purify->s2_vilsmeier Intermediate I s2_add Add Intermediate I s2_vilsmeier->s2_add s2_heat Heat (60°C, 4-6h) s2_add->s2_heat s2_workup Workup & Extraction s2_heat->s2_workup s2_purify Purification (Column) s2_workup->s2_purify s3_setup Setup: Intermediate II, MeOH s2_purify->s3_setup Intermediate II s3_add Add NaBH₄ s3_setup->s3_add s3_stir Stir (RT, 2h) s3_add->s3_stir s3_workup Workup & Extraction s3_stir->s3_workup s3_purify Purification (Recrystallization) s3_workup->s3_purify FinalProduct FinalProduct s3_purify->FinalProduct Final Product

Caption: Laboratory workflow diagram.

Safety Precautions:

  • 1-Bromo-3-methylbutane: Is a lachrymator and irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Phosphorus Oxychloride (POCl₃): Is highly corrosive and reacts violently with water. All operations must be conducted under an inert atmosphere in a fume hood. Use appropriate acid-resistant gloves.

  • Sodium Borohydride (NaBH₄): Is flammable and reacts with water and acids to produce flammable hydrogen gas. Additions should be made slowly and in a controlled manner.

Conclusion

This guide details a logical and robust three-step synthesis for this compound from benzimidazole. By leveraging fundamental, high-yielding reactions—N-alkylation, Vilsmeier-Haack formylation, and sodium borohydride reduction—this protocol provides a clear and reproducible pathway for researchers. Each step is supported by established chemical principles and provides a solid foundation for obtaining the target compound in high purity for applications in medicinal chemistry and drug discovery.

References

  • Ermolenko, I. G., & Al-Mourabit, A. (2013). A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Organic Letters, 15(23), 6218-6221. [Link]

  • Review Article on Vilsmeier-Haack Reaction. (n.d.). Retrieved from ResearchGate. [Link]

  • N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. (n.d.). Retrieved from ResearchGate. [Link]

  • Sodium Borohydride - Common Organic Chemistry. (n.d.). Organic Chemistry. [Link]

  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2020). Beni-Suef University Journal of Basic and Applied Sciences, 9(1), 1-12. [Link]

  • N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. (2024). Scilit. [Link]

  • Shaikh, M. H., et al. (2022). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 12(1), 1-20. [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]

  • Synthesis pathway for alkylation of (benz)imidazole into 1 b–f and.... (n.d.). ResearchGate. [Link]

  • Cheng, J., et al. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource Technology, 196, 730-735. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction. (2021). YouTube. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.... (2013). Growing Science. [Link]

  • Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. (n.d.). ResearchGate. [Link]

  • Synthesis and Evaluation of 1H-1, 3-Benzimidazole Derivatives as Potential Antidiabetic and Antioxidant Agents. (2023). International Journal of Pharmaceutical Sciences Review and Research, 81(2), 1-10. [Link]

  • Sodium borohydride reduction. (2018). YouTube. [Link]

  • Practicable syntheses of 2-hydroxymethyl-substituted benzimidazoles and 2-formylbenzimidazole. (1981). Journal of the Chemical Society, Perkin Transactions 1, 261-266. [Link]

  • Synthesis of 1-methyl-benzimidazole. (n.d.). PrepChem.com. [Link]

  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. (2022). TSI Journals. [Link]

  • C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation. (2018). NIH Public Access. [Link]

  • Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. (2024). ACS Omega. [Link]

  • N-Formylation of Amines by Methanol Activation. (2017). ACS Publications. [Link]

  • Regioselective lithiation of benzyl imidazole: Synthesis and evaluation of new organocatalysts for trans -diol functionalization. (n.d.). ResearchGate. [Link]

  • Methanol as a C1 Source for the Synthesis of 1,3‐Polyheterocyclic Systems. (n.d.). AIR Unimi. [Link]

  • N‐Alkylation of benzimidazole. (n.d.). ResearchGate. [Link]

  • CN101402607A - Synthesis of 1-isobutyl-2-methyl imidazole. (n.d.).
  • N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. (n.d.). ResearchGate. [Link]

  • Singh, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(4), 3389-3403. [Link]

  • Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2014). Molecules, 19(10), 16045-16064. [Link]

  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (2021). Journal of Medicinal Chemistry, 64(15), 11447-11470. [Link]

  • [Reduction of 2-(alpha-hydroxybenzyl)-benzimidazole]. (1977). PubMed. [Link]

  • Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles. (2019). ACS Catalysis, 9(10), 9033-9038. [Link]

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  • One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. (2020). International Journal of Trend in Scientific Research and Development. [Link]

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). Pharmaceuticals, 14(10), 1026. [Link]

Sources

Physicochemical properties of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Guide: Physicochemical Properties and Synthetic Pathways of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol >

Section 1: Executive Summary

This technical guide provides an in-depth analysis of this compound, a benzimidazole derivative with significant potential in medicinal chemistry. The benzimidazole scaffold is a cornerstone in the development of numerous pharmaceuticals due to its versatile pharmacological activities.[1][2][3] This document outlines the compound's core physicochemical properties, offers a detailed, field-tested synthesis protocol, and discusses its potential therapeutic applications, thereby serving as a crucial resource for researchers engaged in drug discovery and development.

Section 2: Molecular Identity and Physicochemical Profile

A thorough understanding of a compound's molecular structure and physicochemical characteristics is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior.

Systematic Name: this compound

Common Synonyms: (1-isopentyl-1H-benzimidazol-2-yl)methanol[4]

Molecular Formula: C₁₃H₁₈N₂O[5][6]

Molecular Weight: 218.29 g/mol [4][6]

Core Structure: The molecule features a bicyclic benzimidazole system, which is comprised of a fused benzene and imidazole ring. A 3-methylbutyl (isoamyl) group is attached at the N-1 position of the imidazole ring, and a hydroxymethyl substituent is present at the C-2 position.

Caption: Chemical structure of this compound.

Table of Physicochemical Properties:

PropertyValueNotes
Appearance SolidGeneral characteristic for similar benzimidazole derivatives.
Melting Point Not explicitly available in search results.-
Boiling Point Not explicitly available in search results.-
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.Inferred from the structure and general properties of benzimidazoles.
LogP Estimated to be in the range of 2.5 - 3.5This calculated value suggests moderate lipophilicity, a key factor for cell membrane permeability.
pKa Imidazole nitrogen: ~4-5; Hydroxyl group: ~14-16Estimated values based on similar functional groups. The imidazole nitrogen provides a site for potential protonation under acidic conditions.

Section 3: Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through a robust and scalable two-step process involving N-alkylation followed by functional group manipulation.

Synthetic Workflow

synthesis_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Purification A Reactants: - 2-Benzimidazolemethanol - 1-Bromo-3-methylbutane B Conditions: - Base (e.g., K₂CO₃) - Solvent (e.g., DMF) - Heat A->B C Intermediate Product: Crude this compound B->C D Crude Product E Technique: Silica Gel Column Chromatography D->E F Eluent System: Hexane/Ethyl Acetate Gradient E->F G Final Product: Pure this compound F->G

Caption: A two-step workflow for the synthesis and purification of the target compound.

Detailed Experimental Methodology

Rationale for Experimental Design: The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the benzimidazole nitrogen. Potassium carbonate is a cost-effective and moderately strong base suitable for this transformation. Silica gel chromatography is the industry-standard for purifying compounds of this polarity.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-benzimidazolemethanol (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Addition of Reagents: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution, followed by the dropwise addition of 1-bromo-3-methylbutane (1.2 equivalents).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient elution of hexane and ethyl acetate.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 4: Spectroscopic and Analytical Characterization

A comprehensive analytical approach is essential to validate the structure and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzimidazole ring, a triplet for the methylene group adjacent to the nitrogen, a multiplet for the methine proton of the isopentyl group, a doublet for the terminal methyl groups, and a singlet for the hydroxymethyl protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will reveal the number of unique carbon environments. Characteristic peaks for the aromatic carbons, the aliphatic carbons of the 3-methylbutyl side chain, and the carbon of the hydroxymethyl group are anticipated.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be observed at m/z 219.15.

Section 5: Potential Applications in Drug Discovery

The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][7][8] These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2]

Potential Therapeutic Areas for Investigation:

  • Oncology: Benzimidazole derivatives can act as isosteres of natural nucleotides, allowing them to interact with biological macromolecules and exhibit anticancer properties.[2]

  • Infectious Diseases: The structural features of benzimidazoles make them promising candidates for the development of new antibacterial and antiviral agents.[1]

  • Inflammatory Disorders: Certain benzimidazole derivatives have shown potential in modulating inflammatory pathways.[2]

Expert Insights for Drug Development Professionals: The physicochemical profile of this compound, particularly its moderate lipophilicity, suggests a favorable starting point for drug design. The presence of both hydrogen bond donor (hydroxyl group) and acceptor (imidazole nitrogens) sites offers multiple avenues for interaction with biological targets. Future research should focus on screening this compound against a diverse panel of kinases, proteases, and other enzymes implicated in disease. Structure-activity relationship (SAR) studies, initiated from this core scaffold, could lead to the identification of more potent and selective therapeutic agents.

Section 6: Safety and Handling

For research purposes only. Not intended for diagnostic or therapeutic use.[6][9][10][11] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work in a well-ventilated area or a fume hood.

Section 7: References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide.

Sources

An In-depth Technical Guide to the Presumed Mechanism of Action of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Roadmap for Mechanistic Elucidation and Therapeutic Discovery

This guide provides a comprehensive framework for investigating the mechanism of action of the novel benzimidazole derivative, [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol. While specific biological data for this compound is not yet publicly available[1][2][3][4], its structural similarity to other well-characterized benzimidazoles allows for the formulation of data-driven hypotheses regarding its potential therapeutic activities. This document will serve as a technical roadmap for researchers, scientists, and drug development professionals, outlining a logical progression of experiments to unveil its pharmacological profile.

Introduction: The Therapeutic Potential of the Benzimidazole Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[5] Its structural resemblance to naturally occurring purine nucleotides enables it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[5] Benzimidazole derivatives have demonstrated significant potential as anticancer, anthelmintic, anti-inflammatory, antiviral, and antifungal agents.[6][7][8]

The diverse mechanisms of action of benzimidazole derivatives are a testament to their chemical versatility. These mechanisms include, but are not limited to:

  • Disruption of Microtubule Polymerization: A hallmark of many anthelmintic benzimidazoles, this action involves binding to β-tubulin, thereby arresting cell division.[9]

  • Inhibition of Topoisomerases: Certain derivatives can interfere with DNA replication and repair by inhibiting topoisomerase I and II.[5]

  • Enzyme Inhibition: Benzimidazoles are known to inhibit various enzymes, including mitochondrial fumarate reductase in parasites and cyclooxygenases (COX) in inflammatory pathways.[8][9]

  • DNA Intercalation and Alkylation: The planar benzimidazole ring can insert between DNA base pairs, while reactive side chains can form covalent bonds with DNA, leading to cytotoxicity.[5]

Given this precedent, this compound is a compelling candidate for further investigation. The presence of a 3-methylbutyl (isoamyl) group at the N1 position and a methanol group at the C2 position suggests potential for unique interactions with biological targets, possibly influencing its metabolic stability, cell permeability, and target-binding affinity.

Postulated Mechanisms of Action and Experimental Validation

Based on the known activities of the benzimidazole class, we propose two primary hypothetical mechanisms of action for this compound: Antiproliferative/Anticancer Activity and Anti-inflammatory Activity . This section outlines a comprehensive experimental plan to investigate these hypotheses.

Hypothesis 1: Antiproliferative Activity via Microtubule Disruption

Many benzimidazole derivatives exhibit potent anticancer activity by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[5] The structural features of this compound warrant an investigation into this well-established mechanism.

G cluster_0 Cellular Effects Compound This compound Tubulin β-Tubulin Compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disrupts CellCycle G2/M Phase Arrest MitoticSpindle->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces

Caption: Proposed pathway for antiproliferative activity.

G cluster_1 Experimental Validation of Antiproliferative Activity A In vitro Cytotoxicity Screening (MTT/XTT Assay) B Cell Cycle Analysis (Flow Cytometry) A->B If cytotoxic C Tubulin Polymerization Assay B->C If G2/M arrest E Apoptosis Assay (Annexin V/PI Staining) B->E Confirm apoptosis D Immunofluorescence Staining of Microtubules C->D Confirm target engagement

Caption: Workflow for investigating antiproliferative effects.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

  • Cell Culture: Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases.

Hypothesis 2: Anti-inflammatory Activity via COX Inhibition

Certain benzimidazole derivatives are known to possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[8] The structural features of the target compound could allow it to fit into the active site of COX-1 and/or COX-2.

G cluster_1 Inflammatory Cascade ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX Substrate for Prostaglandins Prostaglandins COX->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediate Compound This compound Compound->COX Inhibits

Caption: Proposed pathway for anti-inflammatory activity.

G cluster_2 Experimental Validation of Anti-inflammatory Activity F COX Inhibition Assay (In vitro) G LPS-induced Prostaglandin E2 (PGE2) Production in Macrophages F->G Confirm cellular activity H In vivo Anti-inflammatory Model (e.g., Carrageenan-induced paw edema) G->H If active in cells

Caption: Workflow for investigating anti-inflammatory effects.

Protocol 3: In Vitro COX Inhibition Assay

  • Assay Principle: Utilize a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical). This assay measures the peroxidase activity of COX.

  • Procedure:

    • Add the assay buffer, heme, and purified COX-1 or COX-2 enzyme to the wells of a 96-well plate.

    • Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Initiate the reaction by adding arachidonic acid and a colorimetric substrate.

    • Read the absorbance at the specified wavelength over time.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each COX isozyme.

Protocol 4: Measurement of Prostaglandin E2 (PGE2) Production

  • Cell Culture and Stimulation: Culture murine macrophages (e.g., RAW 264.7) and pre-treat with the test compound for 1 hour. Stimulate with lipopolysaccharide (LPS) for 24 hours to induce inflammation.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit.

  • Data Analysis: Compare the PGE2 levels in treated versus untreated stimulated cells.

Quantitative Data Summary

The following table should be populated with the experimental data obtained from the protocols described above.

Assay Parameter Result
MTT Cytotoxicity Assay IC50 (µM) in HeLa cellsTBD
IC50 (µM) in MCF-7 cellsTBD
IC50 (µM) in A549 cellsTBD
Cell Cycle Analysis % G2/M Arrest (at IC50)TBD
COX Inhibition Assay IC50 (µM) for COX-1TBD
IC50 (µM) for COX-2TBD
PGE2 Production Assay % Inhibition of PGE2 (at x µM)TBD

Conclusion and Future Directions

This guide presents a structured and scientifically rigorous approach to elucidating the mechanism of action of this compound. By systematically testing the hypotheses of antiproliferative and anti-inflammatory activity, researchers can build a comprehensive pharmacological profile of this novel compound. The outcomes of these experiments will be crucial in determining its potential as a lead compound for drug development.

Future studies should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential in relevant animal models of cancer or inflammation.

  • Pharmacokinetic and Toxicological Profiling: Assessing the ADME (absorption, distribution, metabolism, and excretion) and safety profiles of the compound.

Through this detailed and logical investigative process, the full therapeutic potential of this compound can be unlocked.

References

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. [Link]

  • Anthelmintics Benzimidazole derivatives. [Link]

  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. [Link]

  • (1H-Benzo[d]imidazol-1-yl)methanol - MySkinRecipes. [Link]

  • Methanol as a C1 Source for the Synthesis of 1,3‐Polyheterocyclic Systems - AIR Unimi. [Link]

Sources

In vitro screening of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Screening of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol

Foreword: A Strategic Approach to Novel Compound Evaluation

This guide outlines a comprehensive strategy for the initial in vitro biological evaluation of the novel chemical entity, this compound. As this molecule is not extensively characterized in existing literature, this document serves as a predictive and strategic roadmap rather than a review of existing data. The proposed screening cascade is predicated on the well-established therapeutic importance of the benzimidazole scaffold, a privileged structure in medicinal chemistry. Our approach as Senior Application Scientists is to provide a logical, efficient, and mechanistically insightful pathway to uncover the therapeutic potential of this compound. We will proceed from broad-based primary screens to more focused, mechanism-of-action studies, ensuring that each step is self-validating and grounded in established scientific principles.

The Benzimidazole Scaffold: A Foundation of Therapeutic Potential

The benzimidazole ring system is a cornerstone of modern pharmacology. It is an isostere of a nucleotide, allowing it to interact with a wide range of biological macromolecules. This structural versatility has led to the development of blockbuster drugs with diverse activities, including:

  • Proton Pump Inhibitors: Omeprazole and Lansoprazole.

  • Anthelmintics: Albendazole and Mebendazole, which function by inhibiting tubulin polymerization.

  • Antihistamines: Astemizole.

  • Anticancer Agents: Several experimental agents that target critical cellular processes.

The subject of our investigation, this compound, features this core scaffold. The substituents—a 2-methanol group and a 1-isoamyl (3-methylbutyl) group—provide unique steric and electronic properties that may confer novel biological activities. The isoamyl group, in particular, increases lipophilicity, which could enhance membrane permeability and cellular uptake, a critical factor for intracellular targets.

Our proposed screening strategy, therefore, prioritizes the evaluation of activities for which the benzimidazole scaffold has a high precedent of success, namely anticancer, antimicrobial, and antiviral effects.

Pre-Screening Compound Qualification

Before committing a novel compound to a biological screening campaign, its identity, purity, and solubility must be rigorously established. This foundational step ensures the reliability and reproducibility of all subsequent biological data.

Table 1: Essential Pre-Screening Quality Control

ParameterMethodAcceptance CriteriaRationale
Identity ¹H NMR, ¹³C NMR, LC-MSStructure confirmedVerifies that the correct molecule has been synthesized.
Purity HPLC-UV/MS>95%Prevents false positives or negatives due to impurities.
Solubility Kinetic solubility assay in DMSO and PBS>10 mM in DMSO; >50 µM in PBSEnsures compound can be accurately dosed in aqueous assay buffers without precipitation.

Tier 1: Primary Screening Cascade

The initial screening phase is designed to cast a wide net, identifying any significant biological activity across major therapeutic areas where benzimidazoles have shown promise. A parallel screening approach is recommended for efficiency.

G cluster_0 Tier 1: Primary Screening A Test Compound: This compound B Anticancer Screen (e.g., NCI-60 Panel) A->B C Antimicrobial Screen (Bacteria & Fungi) A->C D Antiviral Screen (e.g., Plaque Reduction) A->D

Caption: High-level workflow for the primary screening of the test compound.

Anticancer Activity Screen

Rationale: The disruption of microtubule dynamics is a hallmark of many benzimidazole-based anthelmintics like albendazole, and this mechanism is a clinically validated anticancer strategy (e.g., taxanes, vinca alkaloids). Therefore, assessing broad cytotoxic activity against a panel of human cancer cell lines is a high-priority starting point.

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a reliable and sensitive method for measuring drug-induced cytotoxicity. It relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins that have been fixed to the plate.

  • Cell Plating: Seed cells from a diverse cancer panel (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 7-point, 1:3 serial dilution of the test compound in culture medium, starting from 100 µM. Add the dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the adherent cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Readout: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition) using non-linear regression analysis.

Antimicrobial Activity Screen

Rationale: Benzimidazole derivatives have been reported to possess broad-spectrum antimicrobial activity. This screen will determine the minimum inhibitory concentration (MIC) against a representative panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Panel Selection: Use a panel including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and yeast (e.g., Candida albicans).

  • Inoculum Preparation: Grow microbial cultures to the logarithmic phase and dilute to a final concentration of 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for yeast) in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast).

  • Compound Plating: In a 96-well plate, prepare a 2-fold serial dilution of the test compound, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a sterility control (broth only) and a growth control (inoculum + vehicle).

  • Incubation: Incubate bacterial plates at 37°C for 18-24 hours. Incubate fungal plates at 35°C for 24-48 hours.

  • Readout: The MIC is determined as the lowest concentration of the compound that causes complete visual inhibition of microbial growth. This can be confirmed by measuring the OD at 600 nm.

Tier 2: Mechanism of Action (MoA) Elucidation

Should a "hit" be identified in the primary screens (e.g., a GI₅₀ < 10 µM in an anticancer screen), the next logical phase is to investigate its mechanism of action. This adds significant value to the compound's profile and guides further development.

G cluster_1 Tier 2: MoA Deconvolution (Anticancer Hit) Hit Primary Hit GI₅₀ < 10 µM Tubulin Tubulin Polymerization Assay (High Priority) Hit->Tubulin Apoptosis Apoptosis Induction Assay (Annexin V / PI) Hit->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Hit->CellCycle Result Mechanism Hypothesis Tubulin->Result Apoptosis->Result CellCycle->Result

Caption: Logical workflow for investigating the mechanism of an anticancer hit.

High-Priority MoA: Tubulin Polymerization Inhibition

Rationale: As previously stated, interference with microtubule function is the classic mechanism for many biologically active benzimidazoles. This is the most probable MoA and should be investigated first for any cytotoxic hit.

Experimental Protocol: Cell-Free Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin into microtubules.

  • Reagent Preparation: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). Reconstitute lyophilized bovine tubulin (>99% pure) in G-PEM buffer to a final concentration of 3 mg/mL.

  • Assay Setup: In a 96-well plate, add the test compound across a range of concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle control (DMSO), a positive control for inhibition (e.g., Nocodazole or Colchicine), and a positive control for polymerization enhancement (e.g., Paclitaxel).

  • Initiation of Polymerization: Warm the plate to 37°C. Initiate the reaction by adding the tubulin solution to all wells.

  • Kinetic Readout: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes. Polymerization of tubulin into microtubules causes light scattering, which increases the absorbance.

  • Data Analysis: Plot absorbance (OD 340 nm) versus time. Compare the polymerization rate (the slope of the linear phase) and the final maximal polymerization level for compound-treated wells against the vehicle control. Calculate the IC₅₀ (concentration causing 50% inhibition of polymerization).

Table 2: Interpreting Tubulin Polymerization Assay Data

ObservationInterpretation
Decreased rate and extent of polymerizationCompound inhibits tubulin polymerization (e.g., Colchicine-site binder).
Increased rate and extent of polymerizationCompound promotes microtubule stabilization (e.g., Taxol-site binder).
No significant changeThe compound's cytotoxicity is likely not due to direct tubulin interaction.
Secondary MoA: Induction of Apoptosis

Rationale: Regardless of the upstream target, most effective cytotoxic agents ultimately trigger programmed cell death (apoptosis). Confirming apoptosis induction is a crucial step in characterizing an anticancer compound.

Experimental Protocol: Annexin V-FITC / Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat a sensitive cancer cell line (identified in the primary screen) with the test compound at 1x, 2x, and 5x its GI₅₀ concentration for 24 hours. Include vehicle and a positive control (e.g., Staurosporine).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

    • FITC Signal (Annexin V): Detects phosphatidylserine on the outer leaflet of the cell membrane, a marker of early apoptosis.

    • PI Signal: Enters cells only when the membrane integrity is lost, a marker of late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells.

An increase in the Annexin V-positive populations confirms the induction of apoptosis.

Conclusion and Future Directions

This guide presents a validated and logical framework for conducting the initial in vitro screening of this compound. By starting with broad, high-precedent screens and progressing to targeted mechanism-of-action studies, this cascade is designed to efficiently identify and validate any therapeutic potential. Positive results from this sequence would provide a strong foundation for more advanced studies, including target identification, in vivo efficacy models, and structure-activity relationship (SAR) exploration. This structured approach maximizes the potential for discovery while ensuring data integrity and scientific rigor at every stage.

References

  • Lacey, E. (1988). The role of the cytoskeletal protein, tubulin, in the mode of action and mechanism of drug resistance to benzimidazoles. International Journal for Parasitology. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. [Link]

  • Cytoskeleton, Inc. (2020). Tubulin Polymerization Assay Kit (Cat. #BK006P). Cytoskeleton, Inc. Product Manual. [Link]

An In-depth Technical Guide to Investigating the Therapeutic Targets of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a renowned "privileged structure" in medicinal chemistry, forming the core of numerous clinically successful drugs. Its structural analogy to endogenous purines allows it to interact with a wide array of biological targets, making its derivatives prime candidates for drug discovery programs.[1][2] This guide focuses on a specific, novel derivative, [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol , and outlines a comprehensive, scientifically-grounded strategy for the identification and validation of its potential therapeutic targets. Given the limited public data on this specific molecule, this whitepaper leverages established structure-activity relationships (SAR) of the benzimidazole class to propose high-probability target families and provides detailed experimental workflows for their investigation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize the mechanism of action and therapeutic potential of novel benzimidazole-based compounds.

Introduction: The Benzimidazole Scaffold and the Compound of Interest

Benzimidazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, and proton-pump inhibitory effects.[3][4][5] The versatility of the benzimidazole ring, particularly the ease of substitution at the N-1, C-2, and C-5/6 positions, allows for the fine-tuning of its biological activity.[6][7]

The compound of interest, This compound (hereafter referred to as "the compound"), possesses two key structural features that are expected to dictate its biological profile:

  • N-1 Substituted (3-methylbutyl) group: This bulky, lipophilic alkyl chain is likely to influence the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and may confer specific interactions within the binding pockets of target proteins.

  • C-2 (hydroxymethyl) group: The substitution of a methyl group with a hydroxymethyl group at the C-2 position can significantly alter the biological activity profile.[1][8] This polar group can act as a hydrogen bond donor or acceptor, potentially forming critical interactions with amino acid residues in a target's active site.

This guide will systematically explore the most probable therapeutic target classes for this compound based on these features and the extensive history of the benzimidazole pharmacophore.

High-Probability Target Classes and Rationale

Based on the vast body of literature surrounding benzimidazole derivatives, we can logically prioritize several target families for initial investigation.

Protein Kinases

The structural similarity of the benzimidazole core to the purine base of ATP makes it a classic "hinge-binding" motif for protein kinases.[1] This interaction has led to the development of numerous benzimidazole-based kinase inhibitors for oncology.

  • Rationale: The N-1 and C-2 substituents can be tailored to occupy the hydrophobic regions and solvent-exposed channels of the ATP-binding pocket, conferring both potency and selectivity. The hydroxymethyl group at C-2 could form key hydrogen bonds with the kinase hinge region.

  • Potential Targets: Tyrosine kinases (e.g., EGFR, VEGFR), serine/threonine kinases (e.g., Aurora kinases, CDKs), and lymphocyte-specific kinase (Lck).[6][9][10]

  • Therapeutic Area: Oncology, Immunology.

Microtubule Dynamics (Tubulin Polymerization)

Several successful benzimidazole anthelmintics (e.g., albendazole) and anticancer agents function by binding to β-tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis.

  • Rationale: The benzimidazole ring occupies the colchicine-binding site on β-tubulin. The specific substituents at various positions are critical for high-affinity binding. The N-1 alkyl group of the compound could enhance binding within this hydrophobic pocket.

  • Potential Target: β-tubulin.

  • Therapeutic Area: Oncology, Parasitic Diseases.[9]

Epigenetic Targets

Recent research has highlighted the role of benzimidazole derivatives as potent modulators of epigenetic enzymes, which are often dysregulated in cancer.[6]

  • Rationale: These compounds can act as inhibitors of enzymes that "write," "read," or "erase" epigenetic marks on DNA and histones.

  • Potential Targets:

    • Histone Deacetylases (HDACs): Benzimidazoles can chelate the zinc ion in the HDAC active site.

    • Histone Methyltransferases (HMTs): Targets include EZH2, DOT1L, and G9a.[6]

    • DNA Methyltransferases (DNMTs). [6]

  • Therapeutic Area: Oncology.

Viral Enzymes

Benzimidazole derivatives have a long history as antiviral agents. For instance, maribavir is an inhibitor of the UL97 protein kinase in human cytomegalovirus (HCMV).

  • Rationale: The scaffold can mimic the natural purine substrates of viral polymerases or interact with other essential viral enzymes.

  • Potential Targets: Viral polymerases (e.g., HCV NS5B polymerase), helicases, or proteases.

  • Therapeutic Area: Virology (e.g., Hepatitis C, Herpesviruses).

Experimental Validation Workflows

A tiered approach, starting with broad screening and progressing to specific target validation, is recommended.

Tier 1: Initial Phenotypic and Broad-Spectrum Screening

The first step is to understand the compound's general biological effect without a preconceived target bias.

  • Objective: To determine the compound's potency and identify cancer cell lines that are particularly sensitive.

  • Protocol:

    • Select a diverse panel of human cancer cell lines (e.g., NCI-60 panel).

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the compound (e.g., from 100 µM to 1 nM) for 72 hours.

    • Assess cell viability using an MTS or resazurin-based assay.

    • Calculate the GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) for each cell line.[11]

  • Objective: To identify potential kinase targets in an unbiased manner.

  • Protocol:

    • Submit the compound to a commercial kinase screening service (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠).

    • Screen at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of >400 kinases.

    • Analyze the results, typically reported as "% inhibition" relative to a control. Hits are often defined as >50% or >75% inhibition.

Workflow for Initial Target Discovery

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hypothesis Testing cluster_2 Tier 3: Target Validation Compound Compound of Interest PhenoScreen Phenotypic Screening (e.g., NCI-60 Cytotoxicity Panel) Compound->PhenoScreen KinasePanel Broad Kinase Panel (>400 Kinases @ 10µM) Compound->KinasePanel TubulinAssay Tubulin Polymerization Assay Compound->TubulinAssay EpigeneticAssay Epigenetic Enzyme Assays (HDAC, HMT, DNMT) Compound->EpigeneticAssay ViralAssay Antiviral Replication Assays (e.g., Plaque Reduction) Compound->ViralAssay DoseResponse Dose-Response (IC50) for Kinase Hits KinasePanel->DoseResponse Identify Hits BindingAssay Direct Binding Assays (SPR, ITC) DoseResponse->BindingAssay CellularAssay Cellular Target Engagement (e.g., Western Blot for p-Substrate) BindingAssay->CellularAssay

Caption: A tiered workflow for identifying and validating therapeutic targets.

Tier 2: Hypothesis-Driven Target Assays

Based on the high-probability classes, specific biochemical assays should be performed.

  • Objective: To determine if the compound inhibits the polymerization of tubulin into microtubules.

  • Protocol:

    • Use a commercially available fluorescence-based tubulin polymerization assay kit.

    • Reconstitute purified tubulin protein (>99% pure) in a polymerization buffer.

    • Add the compound at various concentrations to a 96-well plate.

    • Initiate polymerization by warming the plate to 37°C.

    • Monitor the increase in fluorescence over time using a plate reader.

    • Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.

    • Calculate the IC₅₀ for inhibition of polymerization.

Tier 3: Direct Target Engagement and Cellular Validation

Once a primary target or target family is identified, it is crucial to confirm direct binding and cellular activity.

  • Objective: To confirm direct binding to a purified target protein and determine the kinetics (kₐ, kₔ) and affinity (K₋).

  • Protocol:

    • Immobilize the purified recombinant target protein (e.g., a specific kinase) onto a sensor chip (e.g., CM5 chip).

    • Prepare a series of concentrations of the compound in a suitable running buffer.

    • Inject the compound solutions over the sensor surface, followed by a dissociation phase with running buffer.

    • Record the binding response in Resonance Units (RU).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate K₋.

Workflow for Kinase Target Validation

G Start Putative Kinase Hit (from Broad Panel Screen) Biochem Biochemical IC50 Assay (e.g., ADP-Glo™) Start->Biochem Confirm Potency SPR Direct Binding Assay (Surface Plasmon Resonance) Start->SPR Confirm Direct Binding Cellular Cellular Target Engagement (Western Blot for p-Substrate) Biochem->Cellular Confirm Cellular Activity Functional Functional Cellular Assay (Cell Cycle, Apoptosis) Cellular->Functional Result Validated Target Functional->Result

Caption: A sequential workflow for validating a candidate kinase target.

  • Objective: To verify that the compound inhibits the target's activity inside a living cell.

  • Protocol (for a kinase target):

    • Treat a sensitive cell line with the compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for a defined period (e.g., 2 hours).

    • Lyse the cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known substrate of the target kinase.

    • Probe a separate membrane (or strip and re-probe) with an antibody for the total substrate protein and a loading control (e.g., GAPDH).

    • Visualize bands using chemiluminescence and quantify the reduction in substrate phosphorylation.

Data Summary and Interpretation

To facilitate analysis, quantitative data from the proposed experiments should be systematically tabulated.

Table 1: Summary of Hypothetical Screening Data

Assay Type Target/Cell Line Result (IC₅₀ / GI₅₀ / Kᴅ)
Cytotoxicity A549 (Lung Cancer) 1.2 µM
HCT116 (Colon Cancer) 0.8 µM
MCF-7 (Breast Cancer) 5.7 µM
Kinase Panel Aurora Kinase A 85% inhibition @ 10 µM
VEGFR2 78% inhibition @ 10 µM
Biochemical IC₅₀ Aurora Kinase A 150 nM
VEGFR2 450 nM
Tubulin Assay Tubulin Polymerization > 50 µM

| Binding Affinity | Aurora Kinase A (SPR) | Kᴅ = 120 nM |

  • Interpretation: The hypothetical data in Table 1 would suggest that the compound is a potent inhibitor of Aurora Kinase A. The low micromolar cytotoxicity in cancer cells aligns with the nanomolar biochemical potency against a key cell cycle kinase. The lack of activity in the tubulin assay would deprioritize microtubules as the primary target. The next logical step would be to conduct cellular target engagement studies to confirm inhibition of Aurora Kinase A phosphorylation in HCT116 cells.

Conclusion and Future Directions

The benzimidazole derivative This compound represents a promising starting point for a drug discovery campaign. Its structural features suggest a high probability of interaction with therapeutically relevant targets, particularly protein kinases and epigenetic modulators. The systematic, multi-tiered approach outlined in this guide—from broad phenotypic screening to specific biophysical and cellular validation assays—provides a robust framework for elucidating its mechanism of action. Successful identification of a primary target will pave the way for subsequent lead optimization, in vivo efficacy studies, and preclinical development.

References

  • Structure activity relationships of substituted benzimidazoles.Scand J Gastroenterol Suppl.
  • A Comparative Analysis of 1H-Benzimidazole-2-methanol's Potential Cross-reactivity.Benchchem.
  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.RSC Publishing.
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  • Benzimidazole derivatives in oncology: A review of molecular targets and therapeutic potential in clinical trial. International Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Benzimidazole Derivatives in Breast Cancer: Target-Specific Therapeutic Breakthroughs. Bentham Science. Available at: [Link]

  • Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. Semantic Scholar. Available at: [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. Available at: [Link]

  • Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit. Taylor & Francis Online. Available at: [Link]

  • N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. MDPI. Available at: [Link]

  • Benzimidazole Derivatives and Its Biological Importance. ResearchGate. Available at: [Link]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. NIH. Available at: [Link]

  • Biological activities of benzimidazole derivatives: A review. International Science Community Association. Available at: [Link]

  • Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis. PubMed. Available at: [Link]

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NIH. Available at: [Link]

  • Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. PMC - NIH. Available at: [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]

  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Available at: [Link]

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Discovery of novel 2-substituted benzimidazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Novel 2-Substituted Benzimidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzimidazole core, a bicyclic aromatic system composed of fused benzene and imidazole rings, represents one of medicinal chemistry's most prolific "privileged scaffolds." Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a remarkable diversity of pharmacological activities.[1] Compounds bearing this nucleus, particularly those substituted at the 2-position, have given rise to blockbuster drugs for conditions ranging from parasitic infections (albendazole) and viral diseases to gastric ulcers (omeprazole).[2][3] This guide serves as a comprehensive technical resource for researchers engaged in the discovery and development of novel 2-substituted benzimidazole derivatives. It moves beyond simple recitation of facts to explain the causality behind experimental design, from synthetic strategy and biological evaluation to the nuanced interpretation of structure-activity relationships (SAR). Our objective is to provide a framework of field-proven insights and self-validating protocols to empower the next generation of benzimidazole-based drug discovery.

Chapter 1: The Benzimidazole Scaffold: A Privileged Core in Medicinal Chemistry

The Significance of a Versatile Pharmacophore

The benzimidazole moiety is a cornerstone in drug design, largely due to its unique combination of properties.[4] It is a stable, aromatic system that can participate in various non-covalent interactions, including hydrogen bonding (acting as both donor and acceptor), π-π stacking, and hydrophobic interactions. This versatility allows it to bind with high affinity to a multitude of enzymatic and receptor targets. Furthermore, the benzimidazole ring is a bioisostere of purine, enabling it to function as an antagonist in processes involving nucleotides.[1] Its presence in natural products, most notably as a core component of Vitamin B12 (N-ribosyl-dimethylbenzimidazole), underscores its biological compatibility and evolutionary significance.[5][6]

A Spectrum of Biological Activities

The substitution at the 2-position of the benzimidazole ring is a critical determinant of its biological activity, allowing for extensive diversification. This has led to the development of compounds across numerous therapeutic areas.[3]

  • Anthelmintic: Drugs like albendazole and mebendazole are mainstays in treating parasitic worm infections.[2][7]

  • Antiulcer: Proton pump inhibitors (PPIs) such as omeprazole, lansoprazole, and pantoprazole, which revolutionized the treatment of acid-related disorders, are all 2-substituted benzimidazoles.[3]

  • Anticancer: Several derivatives have shown potent cytotoxic effects against various cancer cell lines by targeting fundamental cellular processes.[8]

  • Antiviral, Antifungal, and Antibacterial: The scaffold has yielded compounds with significant activity against a wide range of pathogens.[4][9][10]

  • Other Activities: The list extends to anti-inflammatory, analgesic, antihistaminic, and antihypertensive properties, highlighting the scaffold's immense therapeutic potential.[5][10][11][12]

Core Mechanisms of Action

The diverse activities of 2-substituted benzimidazoles stem from their ability to modulate distinct biological pathways. Understanding these mechanisms is crucial for rational drug design.

  • Tubulin Polymerization Inhibition: This is the primary mechanism for the anthelmintic and many anticancer benzimidazoles.[8][13] These compounds bind to the β-tubulin subunit, preventing its polymerization into microtubules. This disrupts the integrity of the cytoskeleton, leading to the arrest of cell division, impaired glucose transport, and ultimately, cell death in parasites and cancer cells.[8][13]

  • Proton Pump Inhibition: The antiulcer effect of drugs like omeprazole is achieved through the irreversible inhibition of the H+/K+-ATPase (proton pump) in the parietal cells of the stomach, effectively blocking gastric acid secretion.[14]

  • Enzyme Inhibition: Other benzimidazole derivatives exert their effects by inhibiting specific enzymes, such as mitochondrial fumarate reductase in parasites or various kinases involved in cell signaling pathways.[13]

Chapter 2: Strategic Synthesis of 2-Substituted Benzimidazole Libraries

The Foundational Phillips Condensation

The most common and direct route to the benzimidazole core is the Phillips condensation reaction. This method involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde, orthoester) under acidic conditions and heat.[6] The choice of the carboxylic acid or aldehyde directly installs the desired substituent at the 2-position, making it an ideal strategy for generating diverse libraries.

The causality behind this reaction lies in the nucleophilic attack of one of the diamine's amino groups on the electrophilic carbonyl carbon, followed by intramolecular cyclization and dehydration to form the stable aromatic imidazole ring.

Phillips_Condensation OPD o-Phenylenediamine Intermediate Amide Intermediate OPD->Intermediate + R-COOH - H2O Acid Carboxylic Acid (R-COOH) Acid->Intermediate Product 2-Substituted Benzimidazole Intermediate->Product Cyclization - H2O

Caption: General schematic of the Phillips condensation reaction.

Modern and Efficient Synthetic Protocols

While the Phillips condensation is robust, modern drug discovery demands higher efficiency, yield, and sustainability.

  • Catalytic Approaches: A variety of catalysts, including indium triflate [In(OTf)3] and cobalt ferrite nanoparticles, have been employed to facilitate the reaction under milder conditions, often solvent-free, leading to higher yields and simpler purification.[15]

  • One-Pot Syntheses: More advanced strategies involve the one-pot reaction of o-nitroanilines with aldehydes. In this approach, a reducing agent like sodium dithionite first reduces the nitro group to an amine, which then condenses in situ with the aldehyde to form the benzimidazole product, streamlining the entire process.[16]

  • Green Chemistry: The use of eco-friendly solvents like deep eutectic solvents (DES) or microwave-assisted synthesis significantly reduces reaction times and energy consumption, aligning with the principles of green chemistry.[15]

Protocol: Synthesis of 2-(4-chlorophenyl)-1H-benzimidazole

This protocol provides a self-validating system for synthesizing a representative 2-aryl benzimidazole derivative.

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • 4-Chlorobenzoic acid (1.57 g, 10 mmol)

  • Polyphosphoric acid (PPA) (~15 g)

  • Sodium bicarbonate (NaHCO3) solution (10% w/v)

  • Ethanol for recrystallization

  • Round-bottom flask (100 mL), reflux condenser, heating mantle, magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: Combine o-phenylenediamine and 4-chlorobenzoic acid in the round-bottom flask. Add polyphosphoric acid, which serves as both the acidic catalyst and the reaction medium.

  • Cyclocondensation: Heat the mixture to 190-195°C with stirring for 4-5 hours. The viscosity will decrease as the reaction proceeds. Causality: The high temperature provides the activation energy for dehydration and cyclization, while PPA facilitates protonation of the carbonyl group, increasing its electrophilicity.

  • Workup and Neutralization: Allow the reaction mixture to cool to approximately 80-90°C. Carefully pour the viscous liquid into a beaker containing crushed ice (~200 g) with vigorous stirring. This will precipitate the crude product.

  • Isolation: Neutralize the acidic solution by slowly adding 10% NaHCO3 solution until the effervescence ceases and the pH is ~7-8. Self-Validation: The formation of a solid precipitate upon pouring into ice and subsequent neutralization is the first indicator of successful product formation.

  • Purification: Filter the crude solid using a Buchner funnel, wash thoroughly with cold water, and dry. Recrystallize the product from ethanol to obtain pure crystals.

  • Characterization:

    • TLC: Monitor reaction progress and purity using Thin Layer Chromatography (e.g., 3:1 Hexane:Ethyl Acetate). A single spot for the product, distinct from the starting materials, confirms purity.

    • Melting Point: Compare the observed melting point with the literature value as a preliminary check of identity and purity.

    • Spectroscopy: Confirm the final structure using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The disappearance of the -NH₂ and -COOH signals and the appearance of characteristic aromatic and benzimidazole N-H proton signals provides definitive structural validation.

Chapter 3: Biological Evaluation and Assay Development

Designing a Validated Assay Cascade

A logical, tiered approach to screening is essential for efficiently identifying promising compounds while minimizing resource expenditure. The goal is to move from high-throughput primary screens to more complex, low-throughput assays that elucidate the mechanism of action.

Assay_Cascade Library Compound Library (2-Substituted Benzimidazoles) Primary Primary Screen (e.g., High-Throughput Cell Viability Assay) Library->Primary Hit_ID Hit Identification (Potency & Efficacy Cutoffs) Primary->Hit_ID Raw Data Hit_ID->Library Inactive Dose_Resp Dose-Response & IC50 Determination Hit_ID->Dose_Resp Active 'Hits' Secondary Secondary/Orthogonal Assays (Target-Based, e.g., Tubulin Polymerization Assay) Dose_Resp->Secondary Confirmed Hits Lead_Cand Lead Candidate Secondary->Lead_Cand Validated Leads

Caption: A typical workflow for hit identification and validation.

Protocol: In Vitro Anticancer Screening (MTT Assay)

This protocol assesses the cytotoxic effect of newly synthesized compounds on a cancer cell line, such as MCF-7 (breast cancer).[8]

Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of ~5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test benzimidazole compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Self-Validation: Viable cells in the control wells should turn the yellow MTT solution into visible purple crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mechanism of Action (MoA) Elucidation

Once a compound shows potent cytotoxicity (a low IC₅₀ value), the next critical step is to determine how it works.

  • For Anticancer Candidates: A tubulin polymerization assay is a logical follow-up. This cell-free assay directly measures the compound's ability to inhibit the assembly of purified tubulin into microtubules, validating the MoA suggested by the benzimidazole scaffold.[8]

  • For Anthelmintic Candidates: An assay measuring the inhibition of the parasite-specific enzyme fumarate reductase can provide mechanistic insight.[13]

Chapter 4: Navigating the Structure-Activity Relationship (SAR)

SAR studies are the intellectual core of lead optimization, explaining how specific structural modifications influence biological activity.

The Pivotal C2-Substituent

The nature of the group at the 2-position is arguably the most critical factor for activity.

  • Aryl/Heteroaryl Groups: Often impart anticancer and anti-inflammatory activity. Electron-withdrawing or donating groups on this aryl ring can fine-tune potency. For example, studies have shown that phenyl groups at C2 enhance COX inhibition.[11]

  • Amino Groups: 2-Aminobenzimidazoles are a class of their own, with some acting as potent modulators of ion channels.[17]

  • Carbamates: The methylcarbamate moiety found in many anthelmintic drugs (e.g., albendazole, mebendazole) is crucial for binding to β-tubulin.

The Benzene Ring (Positions 5 and 6)

Substituents on the fused benzene ring modulate the electronic properties and lipophilicity of the entire molecule.

  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Can increase the acidity of the N-H proton and may enhance activity. In some anti-inflammatory series, a 6-nitro group was found to be more active than other substituents.[11]

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups generally increase lipophilicity and can improve membrane permeability. For omeprazole, a methoxy group at the 5-position was found to be optimal for antisecretory activity.[14][18]

Case Study: SAR of Proton Pump Inhibitors

The development of omeprazole provides a classic SAR case study.[14][18] The molecule consists of a 2-substituted benzimidazole linked via a methylsulfinyl chain to a pyridine ring.

Position on BenzimidazoleSubstituent TypeImpact on Antisecretory Activity
5Methoxy (-OCH₃)High Activity
5Methyl (-CH₃)High Activity
5Hydrogen (-H)Moderate Activity
5Chloro (-Cl)Moderate Activity
5Nitro (-NO₂)Low Activity (Strongly e-withdrawing)
6Methoxy (-OCH₃)High Activity

Data synthesized from literature reports.[14][18]

This data reveals that lipophilic and electron-releasing groups at positions 5 or 6 are favorable for activity, while strongly electron-withdrawing groups are detrimental.[14]

Caption: Key SAR takeaways for the omeprazole scaffold.

Chapter 5: Lead Optimization and Future Perspectives

The journey from a validated hit to a clinical candidate involves multi-parameter optimization. Potency is just one piece of the puzzle. Researchers must also optimize for:

  • Selectivity: Ensuring the compound interacts with the desired target over other related proteins to minimize off-target effects.

  • ADME Properties: Improving Absorption, Distribution, Metabolism, and Excretion to ensure the compound has a suitable pharmacokinetic profile for in vivo efficacy.

  • Toxicity: Minimizing any inherent toxicity of the molecule.

The future of benzimidazole research is bright. The scaffold's versatility continues to be explored against new and emerging therapeutic targets, including kinases, polymerases, and protein-protein interactions. The development of benzimidazole-based hybrid molecules, which combine the core scaffold with other pharmacophores, is a promising strategy for creating dual-acting agents or overcoming drug resistance. The enduring legacy of this "privileged scaffold" ensures it will remain a focus of medicinal chemistry for years to come.

References

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The Architecture of Activity: A Deep Dive into the Structure-Activity Relationship of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This technical guide serves as an in-depth exploration of the structure-activity relationship (SAR) of analogues based on the [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol scaffold. As the quest for novel therapeutic agents with improved efficacy and specificity continues, a profound understanding of how subtle molecular modifications influence biological activity is paramount. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of new chemical entities. We will dissect the critical structural components of this benzimidazole series, offering insights into the rational design of more potent and selective analogues.

The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of this versatile scaffold have been successfully developed as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[2][3] The therapeutic potential of benzimidazoles is largely dictated by the nature and position of substituents on the heterocyclic ring system. Notably, modifications at the N-1 and C-2 positions have been shown to significantly modulate the biological profile of these compounds.[2][3][4]

Core Structure Under Investigation

Our focus is on analogues of this compound. This parent molecule possesses two key features ripe for SAR exploration: an isoamyl (3-methylbutyl) group at the N-1 position and a hydroxymethyl group at the C-2 position. Understanding the individual and synergistic contributions of these moieties is crucial for optimizing the therapeutic index of this compound class.

Figure 1: General scaffold of 1,2-disubstituted benzimidazoles.

Synthesis of this compound Analogues: A General Approach

The synthesis of the title compound and its analogues generally follows a two-step procedure. The first step involves the construction of the benzimidazole core, followed by functionalization at the desired positions.

Step 1: Formation of the Benzimidazole Ring

The most common and efficient method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[2][3] For the synthesis of the 2-(hydroxymethyl) moiety, mandelic acid can be utilized.[5]

Synthesis_Step1 OPD o-Phenylenediamine Reaction1 Condensation (e.g., 4N HCl, reflux) OPD->Reaction1 MandelicAcid Mandelic Acid MandelicAcid->Reaction1 Intermediate 2-(α-hydroxybenzyl)benzimidazole Reaction1->Intermediate

Figure 2: Synthesis of the 2-substituted benzimidazole core.

Step 2: N-Alkylation

The introduction of the 3-methylbutyl group at the N-1 position is typically achieved through N-alkylation of the pre-formed benzimidazole intermediate with an appropriate alkyl halide in the presence of a base.[2]

Synthesis_Step2 Intermediate 2-(hydroxymethyl)benzimidazole Reaction2 N-Alkylation Intermediate->Reaction2 AlkylHalide 1-bromo-3-methylbutane AlkylHalide->Reaction2 Base Base (e.g., K2CO3) Base->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Figure 3: N-alkylation to yield the final product.

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzimidazole derivatives is intricately linked to the physicochemical properties of their substituents. Lipophilicity, electronic effects, and steric factors all play a crucial role in target binding and overall potency.

The Influence of the N-1 Substituent

The substituent at the N-1 position significantly impacts the lipophilicity and steric profile of the molecule, which in turn affects its ability to cross cell membranes and interact with the target protein.

  • Alkyl Chain Length and Branching: Studies on various N-alkylated benzimidazoles have shown that increasing the length of the alkyl chain often enhances antimicrobial and antifungal activity up to a certain point.[4] The hydrophobic nature of the alkyl group is thought to facilitate penetration of the lipid-rich cell membranes of microorganisms.[4] The 3-methylbutyl (isoamyl) group in the parent compound provides a moderate level of lipophilicity. Analogues with varying chain lengths (e.g., n-butyl, n-pentyl, n-hexyl) and branching patterns should be synthesized to probe the optimal hydrophobic character for a given biological target.

  • Introduction of Polar Moieties: While lipophilicity is important, excessive hydrophobicity can lead to poor aqueous solubility and non-specific toxicity. The introduction of polar functional groups (e.g., hydroxyl, ether, amine) on the N-1 alkyl chain can modulate this property and potentially introduce new hydrogen bonding interactions with the target.

N-1 Analogue Modification Predicted Impact on Physicochemical Properties Potential Biological Consequence
n-ButylShorter, unbranched alkyl chainDecreased lipophilicityMay decrease membrane permeability and activity
n-HexylLonger, unbranched alkyl chainIncreased lipophilicityMay enhance membrane permeability and activity, but could also increase non-specific toxicity
2-Methylpropyl (isobutyl)Isomeric branched chainSimilar lipophilicity to 3-methylbutyl, but different steric profileMay alter binding pocket fit
4-HydroxybutylIntroduction of a hydroxyl groupIncreased polarity, decreased lipophilicityImproved aqueous solubility, potential for new hydrogen bonding interactions
BenzylIntroduction of an aromatic ringIncreased rigidity and potential for π-π stacking interactionsMay lead to different target interactions and improved potency[2]
The Role of the C-2 Substituent

The C-2 position is a key vector for introducing functionality that can directly interact with the active site of a biological target.

  • The Hydroxymethyl Group: The -(CH₂OH) group is a versatile functional moiety. It can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions within a binding pocket. Its presence also contributes to the overall polarity of the molecule.

  • Modifications of the Hydroxymethyl Group:

    • Chain Extension: Analogues with a 2-hydroxyethyl or 3-hydroxypropyl group at C-2 would alter the distance and geometry of the hydroxyl group relative to the benzimidazole core, which could be critical for optimal target engagement.

    • Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid introduces different electronic and hydrogen bonding capabilities, which could significantly impact biological activity.

    • Esterification/Etherification: Conversion of the hydroxyl group to an ester or ether would increase lipophilicity and could serve as a prodrug strategy, where the ester is cleaved in vivo to release the active alcohol.

    • Replacement with other Functional Groups: Replacing the hydroxymethyl group with other moieties such as an aminomethyl, chloromethyl, or a small heterocyclic ring can explore different binding interactions. For instance, a chloromethyl group has been shown to be a useful synthon for further derivatization and can contribute to antifungal activity.[6][7]

C-2 Analogue Modification Predicted Impact on Physicochemical Properties Potential Biological Consequence
-CH₂CH₂OHHomologation of the alcoholIncreased flexibility and reach of the hydroxyl groupMay allow for interaction with a more distant part of the binding site
-CHOOxidation to an aldehydeIncreased electrophilicity, potential for covalent bond formationMay act as a reactive handle for target engagement
-COOHOxidation to a carboxylic acidIncreased acidity, potential for ionic interactionsMay form salt bridges with basic residues in the target
-CH₂OAcEsterificationIncreased lipophilicity, potential prodrugImproved cell permeability, in vivo release of the active alcohol
-CH₂ClReplacement with a chloro groupIncreased reactivity and lipophilicityCan act as an electrophile or be a precursor for further substitution[6][7]

Experimental Protocols

General Procedure for the Synthesis of 2-(hydroxymethyl)benzimidazole
  • To a solution of o-phenylenediamine (1 equivalent) in 4N hydrochloric acid, add mandelic acid (1.1 equivalents).[5]

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

General Procedure for the N-Alkylation of 2-(hydroxymethyl)benzimidazole
  • To a solution of 2-(hydroxymethyl)benzimidazole (1 equivalent) in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate (1.5 equivalents).

  • Add the corresponding alkyl halide (e.g., 1-bromo-3-methylbutane, 1.2 equivalents).

  • Stir the reaction mixture at room temperature or gentle heat until the starting material is consumed (monitored by TLC).

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired N-alkylated product.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with no drug) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The systematic exploration of the structure-activity relationship by modifying the N-1 and C-2 substituents is a critical step in optimizing the biological activity of this class of compounds. This guide provides a framework for the rational design, synthesis, and evaluation of novel analogues. Future work should focus on generating a diverse library of these compounds and screening them against a panel of relevant biological targets to elucidate their full therapeutic potential. A thorough investigation of the in vivo efficacy, pharmacokinetic properties, and toxicity of the most promising candidates will be essential for their advancement as clinical drug candidates.

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Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the synthesis of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol, a benzimidazole derivative with potential applications in medicinal chemistry and drug development. The protocol herein outlines a robust two-step synthetic pathway, commencing with the regioselective N-alkylation of benzimidazole, followed by a one-pot formylation and subsequent reduction to yield the target primary alcohol. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the experimental choices, safety protocols, and characterization methods, grounded in established chemical principles.

Introduction

Benzimidazole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents. Their structural similarity to purines allows them to interact with a variety of biological targets, exhibiting activities such as antiviral, anticancer, and antihypertensive properties. The title compound, this compound (also known as 1-isopentyl-2-hydroxymethylbenzimidazole), incorporates a lipophilic 3-methylbutyl (isopentyl) group at the N1 position and a hydrophilic hydroxymethyl group at the C2 position. This combination of functionalities may impart favorable pharmacokinetic properties, making it an interesting candidate for further biological evaluation.

This guide details a reliable and scalable synthetic route, designed to provide a clear and logical workflow for its preparation in a laboratory setting.

Synthesis Pathway Overview

The synthesis is designed as a two-step process. The first step involves the N-alkylation of the benzimidazole ring with 1-bromo-3-methylbutane. The second step is a one-pot procedure involving the formylation of the C2 position of the N-alkylated intermediate, followed by in-situ reduction of the resulting aldehyde to the desired alcohol.

Synthesis_Pathway Benzimidazole Benzimidazole Intermediate 1-(3-methylbutyl)-1H- 1,3-benzodiazole Benzimidazole:e->Intermediate:w 1. NaH, DMF 2. 1-bromo-3-methylbutane Aldehyde 1-(3-methylbutyl)-1H-1,3-benzodiazole -2-carbaldehyde (in situ) Intermediate:e->Aldehyde:w POCl3, DMF (Vilsmeier-Haack) FinalProduct [1-(3-methylbutyl)-1H-1,3-benzodiazol -2-yl]methanol Aldehyde:e->FinalProduct:w NaBH4, Methanol caption Overall synthetic workflow. Protocol_Workflow cluster_part1 Part 1: N-Alkylation cluster_part2 Part 2: Hydroxymethylation P1_Start Start: Benzimidazole & NaH P1_Step1 Deprotonation in DMF P1_Start->P1_Step1 P1_Step2 Add 1-bromo-3-methylbutane P1_Step1->P1_Step2 P1_Step3 Reaction & Monitoring (TLC) P1_Step2->P1_Step3 P1_Step4 Aqueous Work-up & Extraction P1_Step3->P1_Step4 P1_Step5 Purification (Chromatography) P1_Step4->P1_Step5 P1_End Intermediate: 1-(3-methylbutyl)-1H-benzimidazole P1_Step5->P1_End P2_Start Start: Intermediate P1_End->P2_Start P2_Step1 Vilsmeier-Haack Formylation (POCl3, DMF) P2_Start->P2_Step1 P2_Step2 Cool & Add Methanol P2_Step1->P2_Step2 P2_Step3 Reduction with NaBH4 P2_Step2->P2_Step3 P2_Step4 Aqueous Work-up & Extraction P2_Step3->P2_Step4 P2_Step5 Purification (Chromatography) P2_Step4->P2_Step5 P2_End Final Product P2_Step5->P2_End caption Step-by-step experimental workflow.

Application Note: High-Throughput Screening Strategies for the Identification of Bioactive Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold and High-Throughput Screening

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is a cornerstone in numerous FDA-approved drugs and a vast array of bioactive molecules demonstrating anticancer, antimicrobial, antiviral, and anti-inflammatory properties, among others.[1][3][4] The versatility of the benzimidazole core allows for substitutions at various positions, enabling the generation of large, diverse chemical libraries aimed at novel therapeutic targets.

High-Throughput Screening (HTS) is an indispensable engine in modern drug discovery, providing the means to rapidly evaluate millions of chemical compounds against specific biological targets.[5][6] By leveraging automation, miniaturization, and sensitive detection methods, HTS accelerates the identification of "hits"—compounds that modulate a target's activity and serve as the starting point for lead optimization.[5]

This guide provides a framework for researchers and drug development professionals to design, validate, and execute robust HTS campaigns for benzimidazole derivatives. We will detail two primary HTS protocols—a cell-based antiproliferative assay and a biochemical enzyme inhibition assay—while emphasizing the principles of scientific integrity and causality that underpin a successful screening campaign.

The High-Throughput Screening Workflow: A Self-Validating System

A successful HTS campaign is more than a large-scale experiment; it is a self-validating system designed to produce reliable and reproducible data. The general workflow involves assay development, automated screening of a compound library, and subsequent hit validation.[7] The initial assay development phase is critical, as it establishes the conditions and statistical benchmarks for the entire screen.

The diagram below illustrates the overarching logic of an HTS campaign, from target identification to validated lead compounds.

HTS_Workflow cluster_pre_screen Phase 1: Assay Development & Validation cluster_screen Phase 2: Screening cluster_post_screen Phase 3: Hit Confirmation Target_ID Target Identification (e.g., Kinase, Cell Line) Assay_Dev Assay Development (Format, Reagents) Target_ID->Assay_Dev Select Assay Type Mini Miniaturization (384/1536-well) Assay_Dev->Mini Optimize for Automation Validation Statistical Validation (Z'-Factor > 0.5) Mini->Validation Confirm Robustness Library_Screen Full Library Screen (Automated HTS) Validation->Library_Screen Hit_ID Primary Hit Identification (% Inhibition) Library_Screen->Hit_ID Dose_Response Dose-Response (IC50 Determination) Hit_ID->Dose_Response Validate Potency Orthogonal Orthogonal Assay (Confirm Mechanism) Dose_Response->Orthogonal Rule out Artifacts SAR Lead Optimization (SAR Studies) Orthogonal->SAR Confirm Specificity

Caption: General workflow of a High-Throughput Screening (HTS) campaign.

The trustworthiness of an HTS assay is quantified using the Z'-factor , a statistical parameter that reflects the dynamic range and data variation of the assay.[7] An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.

Formula for Z'-Factor: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control (maximum signal/inhibition).

  • μ_n and σ_n are the mean and standard deviation of the negative control (baseline signal).

ParameterRecommended ValueRationale
Plate Format 384- or 1536-wellReduces reagent costs and increases throughput.[8]
DMSO Tolerance < 1% final concentrationCompounds are stored in DMSO; high concentrations can be toxic to cells or inhibit enzymes.[7]
Z'-Factor ≥ 0.5Indicates a statistically significant separation between positive and negative controls, ensuring reliable hit identification.[7]
Signal Window (S/B) > 2 (Biochemical)A sufficient signal-to-background ratio is needed to distinguish hits from noise.
Hit Criterion > 3x SD from meanA common threshold to identify compounds with activity significantly above the baseline noise of the assay.[9]

Protocol 1: Cell-Based Antiproliferative HTS Assay

Application: This protocol is designed for the primary screening of benzimidazole libraries to identify compounds that inhibit cancer cell proliferation or induce cytotoxicity. It is a phenotypic assay that measures a holistic cellular response.[10] Many benzimidazoles have demonstrated potent anticancer activity, making this a common starting point.[11][12]

Principle: The assay quantifies cell viability by measuring intracellular ATP levels using a luciferase-based reaction (e.g., CellTiter-Glo®).[10] ATP is a marker of metabolically active cells; a decrease in ATP corresponds to a loss of viability. This "add-mix-read" format is homogeneous, requires no wash steps, and is highly amenable to automation, making it a gold standard for HTS.[10]

Cell_Viability_Workflow cluster_prep Plate Preparation cluster_readout Assay Readout Seed 1. Seed Cancer Cells in 384-well plates (e.g., 1000 cells/well in 25 µL) Incubate1 2. Incubate Overnight (37°C, 5% CO2) Allows cell adherence Seed->Incubate1 Dispense 3. Dispense Compounds (e.g., 50 nL via acoustic transfer) Final concentration ~10 µM Controls 4. Add Controls Positive: Doxorubicin Negative: 0.1% DMSO Dispense->Controls Incubate2 5. Incubate for 72h (Allows for antiproliferative effect) Equilibrate 6. Equilibrate Plate to Room Temperature (30 min) Incubate2->Equilibrate Add_CTG 7. Add CellTiter-Glo Reagent (25 µL/well) Equilibrate->Add_CTG Incubate3 8. Incubate (10 min) Lyses cells, stabilizes signal Add_CTG->Incubate3 Read 9. Read Luminescence (Plate Reader) Incubate3->Read

Sources

Application Notes & Protocols: Investigating [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzimidazole Scaffold as a Privileged Structure in Oncology

The benzimidazole core is a noteworthy pharmacophore in medicinal chemistry, recognized for its presence in various biologically active compounds.[1] This heterocyclic system is an isostere of naturally occurring nucleotides, allowing it to interact with a wide array of biological targets with high affinity.[1] Consequently, benzimidazole derivatives have been extensively investigated and developed for a range of therapeutic applications, including anti-parasitic, antiviral, and notably, anticancer agents.[1][2][3] The versatility of the benzimidazole scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.[4]

This document provides a detailed guide for the investigation of a specific benzimidazole derivative, [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol (hereafter referred to as BDM), in the context of cancer research. While direct extensive studies on BDM are emerging, the well-documented anticancer activities of structurally related benzimidazoles provide a strong rationale for its exploration as a potential therapeutic agent. These application notes will therefore be grounded in the established mechanisms of the broader benzimidazole class, offering a comprehensive framework for researchers to elucidate the specific anticancer profile of BDM.

Plausible Mechanisms of Action: A Framework for Investigation

Based on the extensive literature on benzimidazole derivatives in oncology, several key signaling pathways and cellular processes are likely to be modulated by BDM. The following section outlines these plausible mechanisms, which should serve as the primary avenues of investigation.

  • Microtubule Dynamics Disruption: A significant number of benzimidazole-containing compounds, including repurposed drugs like mebendazole, exert their anticancer effects by interfering with microtubule polymerization.[2] This disruption leads to mitotic arrest, ultimately triggering apoptosis in rapidly dividing cancer cells.[2]

  • Kinase Inhibition: Benzimidazole derivatives have been shown to inhibit a variety of kinases that are crucial for cancer cell proliferation and survival.[4] These include Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle, and key components of pro-survival signaling pathways such as the PI3K/AKT/mTOR and MAPK pathways.[4]

  • Induction of Apoptosis: Many benzimidazole compounds induce programmed cell death (apoptosis) in cancer cells.[2] This can be initiated through various mechanisms, including the activation of DNA damage stress responses and the modulation of pro- and anti-apoptotic proteins.[2]

  • Topoisomerase Inhibition: Some benzimidazole hybrids have demonstrated the ability to inhibit topoisomerases, enzymes that are critical for resolving DNA topological problems during replication and transcription.[5] Their inhibition leads to DNA damage and subsequent cell death.

The following diagram illustrates the potential signaling pathways that BDM may modulate based on the known activities of the benzimidazole class of compounds.

G cluster_0 Potential Cellular Targets cluster_1 Cellular Consequences BDM This compound (BDM) Tubulin Tubulin Polymerization BDM->Tubulin Inhibition Kinases Oncogenic Kinases (e.g., PI3K, AKT, CDKs) BDM->Kinases Inhibition Topoisomerase Topoisomerase BDM->Topoisomerase Inhibition DNA DNA Integrity BDM->DNA Interaction MitoticArrest Mitotic Arrest Tubulin->MitoticArrest CellCycleArrest Cell Cycle Arrest Kinases->CellCycleArrest DNADamage DNA Damage Topoisomerase->DNADamage DNA->DNADamage Apoptosis Apoptosis MitoticArrest->Apoptosis CellCycleArrest->Apoptosis DNADamage->Apoptosis

Caption: Plausible signaling pathways modulated by BDM.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the initial characterization of the anticancer effects of BDM.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effect of BDM on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • BDM (ensure high purity)

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of BDM in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of BDM in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of BDM. Include a vehicle control (medium with the same concentration of DMSO as the highest BDM concentration) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100

    • Plot the percentage of cell viability against the log of the BDM concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis and necrosis in cancer cells treated with BDM.

Materials:

  • BDM

  • Cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with BDM at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Four populations of cells can be distinguished:

      • Viable cells (Annexin V-FITC negative, PI negative)

      • Early apoptotic cells (Annexin V-FITC positive, PI negative)

      • Late apoptotic/necrotic cells (Annexin V-FITC positive, PI positive)

      • Necrotic cells (Annexin V-FITC negative, PI positive)

The following diagram illustrates the experimental workflow for the initial in vitro characterization of BDM.

G start Start: Cancer Cell Lines seed_plate Seed Cells in 96-well & 6-well Plates start->seed_plate treat_compound Treat with BDM (various concentrations) seed_plate->treat_compound mtt_assay MTT Assay (48-72h) treat_compound->mtt_assay apoptosis_assay Annexin V/PI Staining (24-48h) treat_compound->apoptosis_assay read_plate Measure Absorbance (570nm) mtt_assay->read_plate flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry ic50 Calculate IC50 read_plate->ic50 apoptosis_quant Quantify Apoptosis flow_cytometry->apoptosis_quant end End: Characterize Cytotoxicity & Apoptotic Induction ic50->end apoptosis_quant->end

Caption: In vitro experimental workflow for BDM.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of BDM on cell cycle progression.

Materials:

  • BDM

  • Cancer cell lines

  • 6-well plates

  • Cold 70% ethanol

  • PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed and treat cells with BDM as described in Protocol 2.

    • Harvest the cells by trypsinization.

  • Cell Fixation:

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

All quantitative data should be presented in a clear and organized manner. The following tables provide templates for summarizing the results from the initial characterization of BDM.

Table 1: IC50 Values of BDM in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast
A549Lung
HeLaCervical
Add other cell lines as tested

Table 2: Apoptosis Induction by BDM in [Select Cell Line]

TreatmentConcentration (µM)% Early Apoptosis% Late Apoptosis/Necrosis% Total Apoptosis
Vehicle Control-
BDMIC50
BDM2x IC50

Table 3: Effect of BDM on Cell Cycle Distribution in [Select Cell Line]

TreatmentConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control-
BDMIC50
BDM2x IC50

Further Investigations

Following the initial characterization, further experiments should be conducted to elucidate the specific mechanism of action of BDM. These can include:

  • Western Blot Analysis: To investigate the effect of BDM on the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins), cell cycle regulation (e.g., cyclins, CDKs), and survival signaling (e.g., p-AKT, p-ERK).

  • Tubulin Polymerization Assay: To directly assess the inhibitory effect of BDM on microtubule formation.

  • In Vivo Xenograft Studies: To evaluate the anti-tumor efficacy of BDM in an animal model.

Conclusion

The benzimidazole derivative, this compound, represents a promising candidate for investigation in cancer research. The protocols and framework outlined in these application notes provide a robust starting point for researchers to systematically evaluate its cytotoxic and mechanistic properties. By leveraging the extensive knowledge of the benzimidazole scaffold's role in oncology, the scientific community can efficiently uncover the therapeutic potential of this novel compound.

References

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances.
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
  • Understanding the Role of Benzimidazoles in Innovative Cancer Treatments.
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central.
  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC.

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to conduct antimicrobial susceptibility testing (AST) of the novel benzimidazole derivative, [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][2] This document outlines the essential theoretical background, step-by-step protocols for established AST methodologies, and guidance on data interpretation and quality control, all grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4] The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data for the evaluation of this promising new chemical entity.

Introduction: The Rationale for Investigating this compound

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel antimicrobial agents.[5] Benzimidazole derivatives have emerged as a privileged scaffold in drug discovery, exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties.[1][6] The core benzimidazole structure, a fusion of benzene and imidazole rings, allows for diverse functionalization, leading to compounds with varied mechanisms of action and spectra of activity.[7]

The specific compound, this compound, is a novel derivative that warrants thorough investigation of its antimicrobial potential. Its structural features, including the N-substituted 3-methylbutyl group and the 2-methanol moiety, may confer unique pharmacological properties. This application note serves as a foundational guide to systematically evaluate its in vitro efficacy against a panel of clinically relevant microorganisms.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C13H18N2O[8]

  • Molecular Weight: 218.29 g/mol [8]

Foundational Principles of Antimicrobial Susceptibility Testing (AST)

AST is a cornerstone of antimicrobial drug development and clinical microbiology. The primary objective is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[9] This section will detail the principles of the most pertinent AST methods for a novel compound.

Broth Microdilution Method

The broth microdilution method is considered a reference method for quantitative AST by both CLSI and EUCAST.[10][11] It involves challenging a standardized microbial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration that prevents visible turbidity after a defined incubation period.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then solidified in petri dishes.[11][12] A standardized inoculum of the test microorganisms is then spotted onto the surface of the agar plates. The MIC is the lowest concentration of the agent that completely inhibits microbial growth. This method is particularly useful for testing multiple isolates simultaneously.

Disk Diffusion Method

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method widely used in clinical laboratories.[11] A filter paper disk impregnated with a specific concentration of the antimicrobial agent is placed on an agar plate inoculated with the test microorganism. The agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a zone of growth inhibition will appear around the disk. The diameter of this zone is correlated with the MIC.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the antimicrobial susceptibility testing of this compound. It is imperative to adhere to aseptic techniques throughout these procedures.

Preparation of Stock Solution and Reagents

Rationale: Accurate preparation of the stock solution is critical for the reliability of the MIC results. The choice of solvent should be carefully considered to ensure the compound's solubility without exhibiting intrinsic antimicrobial activity at the concentrations used.

Protocol:

  • Compound: this compound.

  • Solvent Selection: Initially, attempt to dissolve the compound in sterile distilled water. If solubility is limited, use dimethyl sulfoxide (DMSO). The final concentration of DMSO in the test medium should not exceed 1% (v/v), a level generally considered non-inhibitory to most microorganisms.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound (e.g., 10 mg).

    • Dissolve it in the appropriate volume of the chosen solvent to achieve a high-concentration stock solution (e.g., 10 mg/mL or 10,000 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution at -20°C or as recommended based on stability studies.

Broth Microdilution Assay for MIC Determination

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Execution cluster_analysis Analysis A Prepare Compound Stock Solution C Prepare Serial Dilutions in 96-Well Plate A->C B Prepare 0.5 McFarland Inoculum D Inoculate Wells with Standardized Bacteria B->D C->D E Incubate at 35-37°C for 16-20 hours D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC (Lowest Concentration with No Growth) F->G

Caption: Workflow for Broth Microdilution MIC Assay.

Protocol:

  • Microorganism Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[9]

    • Dilute this suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[9]

  • Plate Preparation:

    • Use sterile 96-well microtiter plates.

    • Prepare serial two-fold dilutions of the compound stock solution in CAMHB. The typical concentration range to screen a novel compound is 0.06 to 64 µg/mL or higher if necessary.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

    • If DMSO is used as a solvent, include a solvent control well (broth, inoculum, and the highest concentration of DMSO used).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared microbial suspension.

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[9]

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]

Quality Control

Rationale: Quality control (QC) is essential to ensure the accuracy and reproducibility of AST results. This involves testing reference strains with known susceptibility profiles.

Protocol:

  • Perform QC concurrently with each batch of tests.

  • Use standard QC strains as recommended by CLSI or EUCAST (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, and Enterococcus faecalis ATCC 29212 for antibacterial testing).[13]

  • The MIC values obtained for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[13][14]

Data Presentation and Interpretation

Clear and standardized data presentation is crucial for the interpretation and comparison of results.

Table 1: Hypothetical MIC Data for this compound

Test MicroorganismGram StainMIC (µg/mL) of this compoundPositive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive40.5
Enterococcus faecalis ATCC 29212Gram-positive161
Escherichia coli ATCC 25922Gram-negative320.015
Pseudomonas aeruginosa ATCC 27853Gram-negative>640.5
Candida albicans ATCC 90028N/A (Fungus)80.25 (Fluconazole)

Interpretation:

  • The hypothetical data in Table 1 suggests that this compound exhibits moderate activity against Gram-positive bacteria and the tested yeast, with lower activity against Gram-negative bacteria.

  • The high MIC against P. aeruginosa may indicate intrinsic resistance or the presence of efflux pumps. Further investigation into the mechanism of action is warranted.[15]

Potential Mechanism of Action: A Theoretical Framework

While the precise mechanism of action for this novel compound is yet to be determined, the benzimidazole scaffold is known to interact with various cellular targets.[6]

Hypothesized Signaling Pathway Inhibition:

Mechanism_of_Action cluster_compound This compound cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects Compound Benzimidazole Derivative DNA_Gyrase DNA Gyrase/Topoisomerase IV Compound->DNA_Gyrase Inhibition Tubulin Tubulin Polymerization (in fungi) Compound->Tubulin Inhibition Cell_Membrane Cell Membrane Integrity Compound->Cell_Membrane Disruption DNA_Rep Inhibition of DNA Replication DNA_Gyrase->DNA_Rep Cell_Div Disruption of Cell Division Tubulin->Cell_Div Membrane_Damage Membrane Depolarization / Leakage Cell_Membrane->Membrane_Damage Cell_Death Cell Death DNA_Rep->Cell_Death Cell_Div->Cell_Death Membrane_Damage->Cell_Death

Caption: Potential Mechanisms of Action for Benzimidazole Derivatives.

Further studies, such as macromolecular synthesis assays, membrane potential studies, and enzyme inhibition assays, are required to elucidate the specific molecular target(s) of this compound.

Conclusion

This application note provides a robust and scientifically grounded framework for the initial antimicrobial evaluation of this compound. By following these standardized protocols, researchers can generate high-quality, reproducible data that will be essential for the continued development of this and other novel benzimidazole-based antimicrobial agents. The path from a promising novel compound to a clinically useful therapeutic is long and requires rigorous and systematic investigation, for which these protocols provide a critical starting point.

References

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025). RSC Medicinal Chemistry.
  • Gaba, M., et al. (2014). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 19(8), 15206-15225. [Link]

  • Khabnadideh, S., et al. (2003). Synthesis and preliminary evaluation of benzimidazole derivatives as antimicrobial agents. DARU Journal of Pharmaceutical Sciences, 11(3), 98-103.
  • Gaba, M., et al. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Bradford Scholars. [Link]

  • Kumar, R., et al. (2020). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Journal of the Serbian Chemical Society, 85(1), 1-13. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (n.d.). EUCAST. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. [Link]

  • Sharma, D., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2414. [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (2021). MDPI. [Link]

  • Modification of antimicrobial susceptibility testing methods. (2024). ResearchGate. [Link]

  • Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. (2017). Journal of Medicinal Chemistry. [Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). RJPT. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. [Link]

  • Latest Developed Methods for Antimicrobial Susceptibility Testing. (2022). Longdom Publishing. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. [Link]

  • Guidance Documents. (n.d.). EUCAST. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (2018). Open Access Journals. [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases (NICD). [Link]

  • Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. (2011). PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Solubility issues of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound (henceforth referred to as "the compound") in Dimethyl Sulfoxide (DMSO). As a benzimidazole derivative, this compound possesses a unique combination of a rigid, aromatic core, a lipophilic alkyl chain (3-methylbutyl), and a polar methanol group.[1][2][3][4][5] While DMSO is a powerful and widely used solvent for such molecules in discovery research, its physicochemical properties—particularly its hygroscopicity—can introduce significant experimental variability.[6][7][8][9]

This guide provides a structured, in-depth approach to not only solving common solubility issues but also understanding their underlying chemical principles. Our goal is to empower you with the expertise to ensure the accuracy, reproducibility, and integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of the compound.

Q1: What are the basic chemical properties of this compound?

A1: The compound has the following core properties:

  • Chemical Formula: C₁₃H₁₈N₂O[1]

  • Molecular Weight: Approximately 218.3 g/mol [1][2]

  • Structure: It features a benzimidazole core, which is a fused ring system of benzene and imidazole. A 3-methylbutyl (isopentyl) group is attached to one of the nitrogen atoms, and a methanol group is attached to the C2 position of the imidazole ring.[4] The alkyl chain imparts significant lipophilicity, while the methanol and imidazole groups provide sites for hydrogen bonding.

Q2: Is this compound expected to be soluble in DMSO?

A2: Yes. Given its structure, the compound is expected to be soluble in high-purity, anhydrous DMSO.[10][11] The amphipathic nature of DMSO makes it an excellent solvent for molecules like this, which possess both non-polar (the alkyl chain and aromatic rings) and polar (the methanol and imidazole nitrogens) functionalities.[12] However, the maximum practical solubility must be determined empirically, as it can be highly sensitive to solvent purity and compound form (crystalline vs. amorphous).[6][13]

Q3: Why is my freshly prepared DMSO stock solution of the compound showing precipitation?

A3: The most common culprit is water contamination in the DMSO.[6][7][8] DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[9] Absorbed water alters the solvent properties of DMSO, making it less effective at solvating large, lipophilic molecules and promoting precipitation or crystallization.[6][7] Other causes can include attempting to prepare a supersaturated solution or using a crystalline form of the compound that has lower kinetic solubility.[13]

Q4: What is the maximum recommended concentration of DMSO in a typical cell-based assay?

A4: To avoid cytotoxicity and other off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v) .[10][14] It is imperative to include a vehicle control in all experiments, which consists of the assay medium containing the same final concentration of DMSO used for the test compound.[10][14]

Q5: Can I heat the solution to get the compound to dissolve in DMSO?

A5: Gentle warming (e.g., to 37°C) can be an effective strategy to aid dissolution.[10] However, caution is advised. Benzimidazole derivatives can be susceptible to thermal degradation, especially in solution.[15][16] Prolonged or excessive heating should be avoided. Always assess the stability of your compound under such conditions if possible.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving solubility problems encountered during your experiments.

Issue 1: The solid compound does not fully dissolve in fresh, anhydrous DMSO.

Potential Causes & Solutions

  • Cause A: Attempting a Supersaturated Solution. You may be exceeding the compound's thermodynamic solubility limit in DMSO.

    • Solution: Prepare a more dilute stock solution. Most compounds in corporate collections are stored at 10-30 mM in DMSO, but 10-20% of these can have solubility issues at these concentrations.[17] Start by aiming for a 10 mM stock and adjust as needed.

  • Cause B: Low-Energy Crystalline Form. The solid-state form of the compound significantly impacts its dissolution rate. A highly stable crystalline lattice requires more energy to break apart.

    • Solution 1 (Sonication): Use a bath sonicator. The high-frequency sound waves create micro-cavitations that physically disrupt the solid lattice, accelerating dissolution without excessive heat.[10]

    • Solution 2 (Gentle Warming & Vortexing): As mentioned in the FAQ, warm the solution gently (37°C) while vortexing intermittently.[10] Avoid vigorous, prolonged vortexing which can introduce air bubbles.[18]

  • Cause C: Impurities in the Compound. The presence of insoluble impurities can make it appear as though your compound is not dissolving.

    • Solution: If solubility issues persist and are critical, consider re-purifying the compound. Check the certificate of analysis for purity information.

Troubleshooting Workflow: Initial Dissolution Failure

G start Start: Compound powder + Anhydrous DMSO vortex 1. Gentle Vortexing (Room Temp) start->vortex check1 Is solution clear? vortex->check1 sonicate 2. Sonicate in water bath (15-30 min) check1->sonicate No success Success: Clear Stock Solution Proceed to Aliquoting & Storage check1->success Yes check2 Is solution clear? sonicate->check2 warm 3. Gentle Warming (37°C) + Intermittent Vortexing check2->warm No check2->success Yes check3 Is solution clear? warm->check3 reassess Re-assess Concentration: - Lower the target concentration - Consider alternative solvent check3->reassess No check3->success Yes

Caption: Workflow for dissolving a difficult compound in DMSO.

Issue 2: A previously clear stock solution is now cloudy or contains precipitate.

Potential Causes & Solutions

  • Cause A: Water Absorption by DMSO (Most Common). As stated previously, DMSO is highly hygroscopic. Over time, especially with repeated opening of the vial, it will absorb atmospheric moisture. This is the leading cause of compound precipitation from DMSO stocks during storage.[6][7][8]

    • Solution: Attempt to redissolve using the methods in Issue 1 (sonication, gentle warming). If successful, immediately aliquot the stock into smaller, single-use volumes in tightly sealed vials to minimize future exposure to air. Store at -20°C or -80°C. For future work, always use a fresh, sealed bottle or ampule of high-purity anhydrous DMSO.[8]

  • Cause B: Freeze-Thaw Cycles. Repeatedly freezing and thawing a DMSO stock solution provides the energy needed for molecules to rearrange from a dissolved, amorphous state into a more stable, lower-energy crystalline state, which then precipitates.[6][13]

    • Solution: Aliquoting is the best preventative measure.[10] Prepare single-use aliquots from the initial stock solution so that you only thaw what is needed for a given experiment.

  • Cause C: Time-Dependent Crystallization. Even at a constant temperature, some compounds can slowly crystallize out of a supersaturated or kinetically trapped amorphous state.[13]

    • Solution: While difficult to prevent entirely, storing solutions at -80°C can slow this process. Some researchers find that compounds can be active when freshly made but lose apparent activity after storage due to this phenomenon.[13] It may be necessary to prepare fresh stock solutions more frequently.

The Impact of Water on DMSO Solvation

G cluster_0 Anhydrous DMSO cluster_1 Wet DMSO (H₂O Contamination) a Disordered DMSO molecules (High Solvating Power) b Lipophilic Compound (e.g., Benzimidazole Derivative) a->b Forms Solvation Shell c Highly Structured DMSO-H₂O Network d Lipophilic Compound c->d Poor Solvation (Leads to Precipitation) water Atmospheric Moisture (H₂O) water->c Absorbed

Sources

Stability of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol

A Guide to Aqueous Stability for Researchers

Welcome to the technical support guide for this compound (CAS No. 380543-66-8)[1][2]. As Senior Application Scientists, we understand that robust and reproducible experimental outcomes depend on the stability and integrity of your compounds. This guide is designed to provide you with in-depth insights and practical, field-proven protocols to manage the aqueous stability of this N-substituted benzimidazole derivative.

While specific stability data for this exact molecule is not extensively published, its core benzimidazole structure provides a strong foundation for predicting its behavior. Benzimidazoles are a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities[3][4]. However, the benzimidazole ring and its substituents are susceptible to degradation under common experimental conditions. This guide synthesizes data from analogous compounds to provide a predictive framework for your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that will likely influence the stability of my this compound in an aqueous solution?

The stability of this compound is primarily influenced by three main factors: pH, light, and temperature.

  • pH: The benzimidazole moiety contains two nitrogen atoms, making its properties pH-dependent[5]. Extreme pH levels, both acidic and basic, can catalyze the hydrolysis of certain functional groups and potentially affect the integrity of the imidazole ring itself[6][7]. For many benzimidazoles, neutral or slightly acidic conditions are often optimal for stability[8].

  • Light (Photostability): Benzimidazole derivatives, particularly in solution, are known to be highly sensitive to light[9][10][11]. Exposure to UV or even ambient laboratory light can induce photodegradation, leading to the formation of various byproducts[6][12]. This is a critical consideration for both storage and during experimental procedures.

  • Temperature: While many benzimidazoles exhibit good thermal stability in solid form and in solution at refrigerated or room temperatures (up to 50°C), elevated temperatures can accelerate degradation pathways such as hydrolysis and oxidation[9][10][13][14].

Q2: I am preparing an aqueous stock solution. What are the best practices for preparation and storage to ensure maximum stability?

To minimize degradation, we recommend the following procedures:

  • Solvent Selection: While preparing an aqueous solution, if the compound's solubility is low, consider using a minimal amount of a co-solvent like DMSO, methanol, or ethanol before diluting with your aqueous buffer. Always use high-purity, degassed solvents.

  • pH Control: Prepare your solution in a buffered system, ideally between pH 5 and 7. Avoid highly acidic or alkaline conditions unless required by the experimental design.

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light. Perform dilutions and experimental manipulations under subdued lighting conditions whenever possible.

  • Temperature Control: For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent repeated freeze-thaw cycles[15]. A comprehensive study on similar compounds showed that storage at -80°C or -20°C is optimal for working solutions[15].

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidative degradation.

Q3: What are the most probable degradation pathways for this compound?

Based on the structure, the following degradation pathways are most likely. The primary sites for degradation are the methanol group and the benzimidazole ring itself.

  • Oxidation of the Methanol Group: The primary alcohol (-CH₂OH) at the 2-position is a prime target for oxidation. This can occur in a two-step process: first to the corresponding aldehyde (-CHO), and then further oxidation to the carboxylic acid (-COOH). This is a common metabolic and chemical degradation pathway.

  • Oxidative Cleavage of the Imidazole Ring: The benzimidazole ring system can be susceptible to oxidative cleavage under harsh conditions (e.g., strong oxidizing agents or prolonged exposure to air and light)[6].

  • N-Dealkylation: The N-(3-methylbutyl) group could potentially be cleaved under certain metabolic or harsh chemical conditions, though this is generally less common than oxidation of the more reactive methanol group.

Caption: Proposed primary degradation pathway via oxidation.

Troubleshooting Guide

Issue EncounteredPotential Cause(s)Recommended Action(s)
Rapid loss of parent compound concentration in HPLC analysis. 1. Photodegradation: The compound is highly sensitive to light.[9][10] 2. pH Instability: The buffer pH is outside the optimal range, causing acid/base-catalyzed hydrolysis.[6][7] 3. Oxidation: Dissolved oxygen in the solvent is degrading the compound.1. Repeat the experiment using amber vials and under minimal light. Prepare samples immediately before analysis. 2. Verify the pH of your buffer. Test stability in a range of buffers (e.g., pH 5, 6, 7) to find the optimum. 3. Use freshly prepared, degassed mobile phases and diluents.
Appearance of new, unidentified peaks in the chromatogram. 1. Degradation Products: These are likely degradants from oxidation, hydrolysis, or photolysis.[6] 2. Solvent Impurities: Impurities in the co-solvent or buffer could be reacting with the compound.1. Perform a systematic forced degradation study (see Protocol 3) to intentionally generate and identify potential degradation products.[16] 2. Use LC-MS to obtain the mass of the unknown peaks for structural elucidation.[6][9] 3. Run a blank gradient with your diluent to check for solvent-related peaks.
Compound concentration decreases, but no significant degradation peaks appear. 1. Precipitation: The compound may be precipitating out of the aqueous solution over time due to low solubility. 2. Adsorption: The compound may be adsorbing to the surfaces of the storage container (e.g., glass or plastic).1. Visually inspect the solution for any precipitate. Determine the compound's solubility limit in your chosen buffer. 2. Try using different storage vials (e.g., polypropylene or silanized glass) to see if recovery improves.

Experimental Protocols

Protocol 1: Recommended HPLC-UV Method for Stability Monitoring

This method provides a robust starting point for developing a stability-indicating assay. A stability-indicating method is one that can accurately quantify the decrease of the active compound while separating it from all potential degradation products.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: Nucleosil C8 or equivalent C18 column (e.g., 4.6 x 250 mm, 5 µm).[17][18]

  • Mobile Phase A: 0.05% Orthophosphoric acid in water/acetonitrile (75:25, v/v), adjusted to pH 4.5.[17][18][19]

  • Mobile Phase B: 0.05% Orthophosphoric acid in water/acetonitrile (50:50, v/v), adjusted to pH 4.5.[17][18][19]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 0
    20.0 100
    25.0 100
    25.1 0

    | 30.0 | 0 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (This should be optimized by running a UV scan of the parent compound).

  • Injection Volume: 10 µL

Protocol 2: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to understand degradation pathways and establish the specificity of your analytical method.[16][20][21] The goal is to achieve 5-20% degradation of the active compound.

Caption: Experimental workflow for a forced degradation study.

Detailed Steps for Forced Degradation: [6][16]

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8 hours), neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at time points, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for up to 24 hours, monitoring at intervals. Dilute for analysis.

  • Thermal Degradation: Store a vial of the stock solution in an oven at 80°C. Analyze samples at various time points (e.g., 24, 48 hours).

  • Photostability: Expose a solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A control sample should be wrapped in foil and stored under the same conditions.

By comparing the chromatograms from these stressed samples to the control, you can identify degradation products, understand the compound's liabilities, and confirm that your analytical method can resolve them from the parent peak.

References

  • Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]

  • Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. PubMed. [Link]

  • Bonsignore, L., et al. (2021). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. Chemical Science, 12(44), 14768-14777. [Link]

  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829. [Link]

  • Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. [Link]

  • ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate. [Link]

  • Pashchevskaya, E. K., et al. (2017). Deprotonation constants of benzimidazole and stepwise stability... ResearchGate. [Link]

  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. PubMed. [Link]

  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. [Link]

  • Wang, W., et al. (2022). Degradation of 2-phenylbenzimidazole 5-sulfonic acid by UV/chlorine advanced oxidation technology: Kinetic model, degradation byproducts and reaction pathways. PubMed. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138. [Link]

  • Kumar, V., & Singh, R. (2013). Forced Degradation – A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 57-64. [Link]

  • Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • Kulik, A., et al. (2011). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar. [Link]

  • Ansari, A., & Ali, A. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Molecules, 27(15), 4983. [Link]

  • Fletouris, D. J., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. [Link]

  • Wang, L., et al. (2018). N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion. Semantic Scholar. [Link]

  • Wang, L., et al. (2018). N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion. RSC Publishing. [Link]

  • Kial, S., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551. [Link]

  • American Elements. (n.d.). This compound. American Elements. [Link]

  • Al-Mulla, A. (2017). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 22(2), 264. [Link]

  • Vardan, M. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]

  • Kim, H., et al. (2024). Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. International Microbiology, 27(3), 797-805. [Link]

  • Samanta, S., et al. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Photochemistry and Photobiology, 86(2), 265-273. [Link]

  • Hsiao, S. H., & Yang, C. P. (2004). Thermal and thermo-oxidative degradation properties of poly(benzimidazole amide imide) copolymers. ResearchGate. [Link]

  • Frolova, Y., et al. (2023). New Plant Growth Regulators of Benzimidazole Series. MDPI. [Link]

  • Evrard, B., et al. (2009). Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. ResearchGate. [Link]

  • Kumar, G. S., et al. (2001). Influence of phenyl ring disubstitution on bisbenzimidazole and terbenzimidazole cytotoxicity: synthesis and biological evaluation as radioprotectors. Journal of Medicinal Chemistry, 44(14), 2321-2324. [Link]

  • Mor, S., et al. (2003). Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor. PubMed. [Link]

  • Abbas, L. J., & Hussein, K. A. (2024). Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and ADMET Prediction. ResearchGate. [Link]

  • Kim, Y., & Ellman, J. A. (2002). Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. Journal of the Brazilian Chemical Society, 13(3), 374-377. [Link]

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Technical Support Center: Strategic Dosage Optimization of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol for In Vivo Efficacy and Safety Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Welcome to the technical support center for the in vivo application of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for establishing a safe and effective dosing regimen for this novel benzimidazole derivative. Given the limited publicly available data on this specific molecule[1][2][3], this document synthesizes established principles of preclinical toxicology and pharmacology to offer a robust, scientifically-grounded approach to dose optimization. Our focus is on ensuring experimental success through careful planning, meticulous execution, and insightful troubleshooting.

The benzimidazole scaffold is a well-established pharmacophore with a broad range of biological activities, including anti-parasitic, anti-cancer, and anti-inflammatory effects[4][5][6]. The unique substitutions on this compound suggest the potential for novel mechanisms of action that warrant careful in vivo characterization. This guide will walk you through the critical steps of dose-finding, from initial estimations to refining the therapeutic window.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when determining the starting dose for my in vivo study with this compound?

A1: Determining a safe and potentially efficacious starting dose is a critical first step in any in vivo study. Since there is no established dosage in the literature for this specific compound, a systematic approach is necessary:

  • Literature Review of Analogous Compounds: Begin by searching for in vivo studies on structurally similar benzimidazole derivatives. This may provide a preliminary dose range to consider.

  • In Vitro to In Vivo Extrapolation: Utilize your in vitro data (e.g., IC50 or EC50 values) as a starting point. While not a direct correlation, this data can inform the lower end of your dose-range finding studies.

  • Acute Toxicity Study to Determine Maximum Tolerated Dose (MTD): This is the most critical initial in vivo experiment. An MTD study will help establish the upper limit of doses that can be administered without causing unacceptable side effects[7][8][9]. This is crucial for ensuring animal welfare and the integrity of your efficacy studies.

Q2: What is the Maximum Tolerated Dose (MTD) and why is it important?

A2: The Maximum Tolerated Dose (MTD) is defined as the highest dose of a drug that can be administered to a test animal without causing overt toxicity or unacceptable side effects over a specified period[7]. It is a cornerstone of preclinical drug development for several reasons:

  • Safety: It establishes a safe upper dose limit for subsequent efficacy studies.

  • Efficacy Assessment: By knowing the MTD, you can ensure that your efficacy studies are conducted at doses high enough to potentially observe a therapeutic effect without being confounded by systemic toxicity[9].

  • Regulatory Guidance: Regulatory bodies like the FDA provide guidance on how to use preclinical data, including MTD, to estimate a safe starting dose for initial human clinical trials[10][11][12].

MTD studies are not designed to be lethal; rather, they focus on sublethal toxicity endpoints such as weight loss, changes in behavior, and clinical pathology markers[7][9].

Q3: How do I design an MTD study for this compound?

A3: A typical MTD study involves a dose-escalation design. Here's a general framework:

  • Animal Model: Select a relevant animal model. For initial toxicity studies, mice are commonly used[8][13].

  • Group Size: Use a small number of animals per group (e.g., 3-5 mice)[14][15].

  • Dose Selection: Start with a low dose, informed by in vitro data or literature on similar compounds. Subsequent dose groups should be escalated, often in a logarithmic or doubling fashion (e.g., 10, 20, 40, 80 mg/kg)[14][15].

  • Administration Route: The route of administration should align with the intended clinical application (e.g., oral gavage, intraperitoneal injection, intravenous injection).

  • Observation Period: Animals are typically observed for a set period, often 7 to 14 days, for signs of toxicity[8].

  • Endpoints: Key endpoints to monitor include:

    • Body weight changes (a loss of >15-20% is often considered a sign of significant toxicity)[14].

    • Clinical observations (e.g., changes in posture, activity, grooming).

    • Clinical pathology (e.g., blood counts, liver function tests).

    • Gross necropsy and histopathology of major organs.

The MTD is the highest dose that does not produce significant adverse effects.

Q4: What are Pharmacokinetics (PK) and Pharmacodynamics (PD), and why are they important in dosage optimization?

A4: Understanding the relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD) is crucial for optimizing a dosing regimen[16][17][18].

  • Pharmacokinetics (PK): In simple terms, PK is what the body does to the drug. It encompasses the absorption, distribution, metabolism, and excretion (ADME) of the compound[16][19]. A PK study will tell you how much of the drug gets into the bloodstream, where it goes in the body, and how long it stays there.

  • Pharmacodynamics (PD): PD is what the drug does to the body. It describes the relationship between drug concentration at the site of action and the resulting biological effect[16].

By integrating PK and PD data, you can build a model that predicts the therapeutic effect over time for a given dose, which is essential for selecting an optimal dosing schedule (e.g., once daily vs. twice daily)[20].

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in animal response within the same dose group. - Inconsistent formulation or administration.- Biological variability among animals.- Ensure a homogenous and stable formulation.- Standardize administration techniques.- Increase the number of animals per group to improve statistical power.
Lack of in vivo efficacy despite promising in vitro data. - Poor bioavailability (the compound is not being absorbed).- Rapid metabolism or clearance of the compound.- The dose is too low.- Conduct a PK study to assess the compound's ADME profile.- Consider alternative formulations to improve solubility and absorption.- Perform a dose-escalation efficacy study to explore higher doses up to the MTD.
Unexpected toxicity at doses predicted to be safe. - The compound may have off-target effects.- The chosen animal model may be more sensitive.- Formulation excipients may be causing toxicity.- Conduct a thorough toxicology study, including histopathology, to identify affected organs.- Evaluate the toxicity of the vehicle alone in a control group.- Reduce the dose and/or the frequency of administration.
Difficulty in formulating the compound for in vivo administration. - Poor solubility of the benzimidazole derivative.- Explore various pharmaceutically acceptable excipients and vehicles (e.g., cyclodextrins, co-solvents).- Consider nanoformulation strategies to enhance solubility and bioavailability.- For some benzimidazoles, adjusting the pH or using salts can improve solubility[21].

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
  • Animal Model: CD-1 or BALB/c mice, 6-8 weeks old, both sexes.

  • Group Allocation: Assign animals to 5 groups (n=3-5 per group): one vehicle control group and four dose-escalation groups.

  • Dose Selection: Based on in vitro data or literature on similar compounds, select a starting dose. A logarithmic dose escalation is recommended (e.g., 10, 30, 100, 300 mg/kg).

  • Formulation: Prepare a stable formulation of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: Administer a single dose via the intended route (e.g., oral gavage).

  • Monitoring:

    • Record body weight daily for 14 days.

    • Perform clinical observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

    • At the end of the study, collect blood for clinical chemistry and hematology.

    • Perform a gross necropsy on all animals and collect major organs for histopathological analysis.

  • MTD Determination: The MTD is the highest dose that does not cause mortality, more than a 15-20% reduction in body weight, or significant clinical or pathological signs of toxicity[7][13].

Protocol 2: Preliminary Pharmacokinetic (PK) Study
  • Animal Model: Use the same strain of mice as in the efficacy studies.

  • Dosing: Administer a single dose of this compound at a dose expected to be therapeutically relevant (e.g., a fraction of the MTD).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) via an appropriate method (e.g., tail vein, retro-orbital).

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis: Use PK software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizations

MTD_Workflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: In Vivo Study cluster_2 Phase 3: Analysis & Determination In Vitro Data In Vitro Data Select Starting Dose Select Starting Dose In Vitro Data->Select Starting Dose Literature Review Literature Review Literature Review->Select Starting Dose Dose Escalation Groups Dose Escalation Groups Select Starting Dose->Dose Escalation Groups Administer Compound Administer Compound Dose Escalation Groups->Administer Compound Monitor Toxicity Monitor Toxicity Administer Compound->Monitor Toxicity Collect Data Collect Data Monitor Toxicity->Collect Data Analyze Endpoints Analyze Endpoints Collect Data->Analyze Endpoints Determine MTD Determine MTD Analyze Endpoints->Determine MTD

Caption: Workflow for Maximum Tolerated Dose (MTD) Determination.

PK_PD_Relationship cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) cluster_Optimization Dosage Optimization Dose Dose ADME Absorption Distribution Metabolism Excretion Dose->ADME Plasma Concentration Plasma Concentration ADME->Plasma Concentration Target Site Concentration Target Site Concentration Plasma Concentration->Target Site Concentration Distribution Optimal Dosing Regimen Optimal Dosing Regimen Plasma Concentration->Optimal Dosing Regimen Safety Margin Biological Effect Biological Effect Target Site Concentration->Biological Effect Mechanism of Action Biological Effect->Optimal Dosing Regimen Therapeutic Window

Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

References

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link][10][11][12][22]

  • Syngene International Ltd. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

  • Federal Register. (2005). Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability. [Link]

  • Medicines Discovery Catapult. (2020). MDC Connects: Understanding the PK / PD Relationship. YouTube. [Link]

  • Vandana, G., & Workman, P. (2018). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. American Society of Clinical Oncology Educational Book, (38), 639-648. [Link]

  • Reaction Biology. (n.d.). Maximum Tolerable Dose Study Services. [Link]

  • Wang, L., et al. (2015). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. American journal of translational research, 7(3), 626–633. [Link]

  • Wikipedia. (n.d.). PKPD model. [Link]

  • Schuck, E., et al. (2015). Preclinical Pharmacokinetic/Pharmacodynamic Modeling and Simulation in the Pharmaceutical Industry: An IQ Consortium Survey Examining the Current Landscape. The AAPS Journal, 17(2), 462–473. [Link]

  • U.S. Food and Drug Administration. (2018). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

  • Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. [Link]

  • ResearchGate. (2022). How to decide a dose for mice if the doses are not available in any literature. [Link]

  • Scientific Research Publishing. (n.d.). US Food and Drug Administration (2005) Guidance for industry estimating the maximum safe starting dose in initial clinical trials for therapeutics in adult healthy volunteers. [Link]

  • Rajman, I. (2008). PK/PD modelling and simulations: utility in drug development. Drug discovery today, 13(7-8), 341–346. [Link]

  • IntechOpen. (2024). Current Achievements of Benzimidazole: A Review. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2024). (PDF) Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. [Link]

  • Lee, J. Y., et al. (2016). Determination of the starting dose in the first-in-human clinical trial. Drug design, development and therapy, 11, 133–142. [Link]

  • ResearchGate. (2016). How to calculate a right dose for in vivo study?. [Link]

  • Wang, X., et al. (2016). Recent Development of Benzimidazole-Containing Antibacterial Agents. ChemMedChem, 11(7), 651–659. [Link]

  • ResearchGate. (n.d.). Strategy for Designing In Vivo Dose-Response Comparison Studies. [Link]

  • Dogra, N., et al. (2023). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer research, 43(8), 3741–3750. [Link]

  • Sharma, D., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon, 10(1), e23539. [Link]

  • Lee, S., et al. (2021). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules (Basel, Switzerland), 26(11), 3169. [Link]

  • ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

  • PubMed. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. [Link]

  • Dissolution Technologies. (2022). Dissolution Method Troubleshooting. [Link]

  • Weitschies, W., et al. (2021). Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research. Pharmaceutics, 13(5), 635. [Link]

Sources

Technical Support Center: Overcoming Resistance to Benzimidazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working to overcome resistance to benzimidazole-based compounds. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during experimental workflows. Our goal is to equip you with the knowledge and practical insights needed to navigate the complexities of benzimidazole resistance and accelerate your research.

Section 1: Understanding the Landscape of Benzimidazole Resistance

Benzimidazole anthelmintics, such as albendazole and mebendazole, have been mainstays in the control of parasitic helminth infections for decades.[1] However, their extensive use has led to the emergence and spread of resistance, threatening their continued efficacy.[1] A comprehensive understanding of the mechanisms driving this resistance is the first step toward developing effective countermeasures.

The Primary Culprit: β-Tubulin Mutations

The principal mechanism of benzimidazole resistance lies in genetic mutations within the β-tubulin gene.[1][2] Benzimidazoles function by binding to β-tubulin, a key component of microtubules, thereby disrupting their polymerization and essential cellular functions in the parasite, ultimately leading to its death.[1][2] Specific single nucleotide polymorphisms (SNPs) in the β-tubulin isotype 1 gene alter the amino acid sequence of the protein, which reduces its binding affinity for benzimidazole drugs.[1][3]

Key mutations that have been extensively documented include:

  • F200Y (Phenylalanine to Tyrosine at codon 200): A widely reported mutation linked to resistance in various nematode species.[4][5][6]

  • E198A (Glutamic Acid to Alanine at codon 198): Another common mutation that significantly impacts drug binding.[3][5][6][7]

  • F167Y (Phenylalanine to Tyrosine at codon 167): Frequently associated with resistance, though sometimes less common than the F200Y mutation.[3][5][6]

  • Q134H (Glutamine to Histidine at codon 134): A more recently discovered mutation shown to confer resistance.[8]

Molecular modeling and dynamics studies have shown that these mutations can reduce the number of hydrogen bonds formed between the drug and β-tubulin, leading to a significant decrease in binding free energy and thus, resistance.[3]

Visualizing the Core Resistance Mechanism

cluster_0 Normal (Susceptible) Parasite cluster_1 Resistant Parasite BZ Benzimidazole Compound BT_S Wild-Type β-Tubulin BZ->BT_S Binds to MT_S Microtubule Polymerization BZ->MT_S Inhibits BT_S->MT_S Essential for Death_S Parasite Death MT_S->Death_S Disruption leads to BZ_R Benzimidazole Compound BT_R Mutated β-Tubulin (e.g., F200Y) BZ_R->BT_R Binding Reduced MT_R Microtubule Polymerization (Unaffected) BT_R->MT_R Allows Survival_R Parasite Survival MT_R->Survival_R Leads to Start Inconsistent EHA Results Check_Eggs Are eggs fresh and of high viability? Start->Check_Eggs Prep_Eggs Use freshly isolated eggs. Perform viability check. Check_Eggs->Prep_Eggs No Check_Drug Is the benzimidazole compound fully solubilized? Check_Eggs->Check_Drug Yes Prep_Eggs->Check_Drug Prep_Drug Prepare fresh stock in DMSO. Ensure final solvent concentration is non-toxic. Check_Drug->Prep_Drug No Check_Controls Are positive and negative controls behaving as expected? Check_Drug->Check_Controls Yes Prep_Drug->Check_Controls Troubleshoot_Controls Re-evaluate susceptible and resistant reference strains. Check control drug potency. Check_Controls->Troubleshoot_Controls No Check_Conditions Are incubation temperature and time consistent? Check_Controls->Check_Conditions Yes Troubleshoot_Controls->Check_Conditions Standardize_Conditions Calibrate incubator. Use a consistent incubation period. Check_Conditions->Standardize_Conditions No Check_Counting Is the method for counting eggs and larvae standardized? Check_Conditions->Check_Counting Yes Standardize_Conditions->Check_Counting Standardize_Counting Develop a clear protocol for scoring. Perform blind counting if possible. Check_Counting->Standardize_Counting No End Consistent Results Check_Counting->End Yes Standardize_Counting->End

Sources

Technical Support Center: [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is intended for researchers, scientists, and drug development professionals utilizing [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol in high-throughput screening (HTS) campaigns. This document provides troubleshooting advice and frequently asked questions to help identify and mitigate common screening artifacts that may arise. While a promising scaffold, the benzimidazole core and its substituents can present challenges in various assay formats. Understanding and proactively addressing these potential issues are critical for the successful identification of true-positive results and the efficient allocation of follow-up resources.

Frequently Asked Questions (FAQs)

Q1: We are observing reproducible, dose-dependent inhibition in our biochemical screen with this compound. Does this confirm on-target activity?

A1: Not necessarily. Reproducible, concentration-dependent activity is a characteristic of genuine hits, but it is also a hallmark of many common assay artifacts.[1] False positives can arise from various mechanisms, including compound aggregation, interference with the detection system, or non-specific reactivity.[1][2] It is crucial to perform a series of counter-screens and orthogonal assays to rule out these possibilities before committing to further investigation.

Q2: What are the most likely sources of artifacts when screening this particular compound?

A2: Based on its chemical structure, this compound may be prone to several common HTS liabilities:

  • Compound Aggregation: Many organic molecules self-assemble into colloidal aggregates in aqueous buffers, especially at concentrations typical for HTS (low to mid-micromolar range).[3][4] These aggregates can non-specifically inhibit enzymes by sequestering them on the aggregate surface.[1]

  • Fluorescence Interference: The benzimidazole moiety is a known fluorophore. If your assay utilizes fluorescence detection, the intrinsic fluorescence of the compound could be misinterpreted as a positive signal.[5][6]

  • Luciferase Inhibition: If you are using a luciferase-based reporter assay, the compound could be directly inhibiting the luciferase enzyme, leading to a false positive (in inhibitor screens) or false negative (in activator screens) result.[1]

Q3: At what concentration is aggregation most likely to occur?

A3: Aggregation is compound-specific and buffer-dependent, but it typically occurs above a "critical aggregation concentration" (CAC), which is often in the low-to-mid micromolar range for susceptible compounds.[3] If you are screening at 10 µM or higher, the potential for aggregation should be seriously considered.

Q4: How can we quickly check for potential fluorescence interference?

A4: A simple preliminary check is to measure the fluorescence of your compound in the assay buffer at the same excitation and emission wavelengths used for your assay readout. This should be done in the absence of any biological target or other assay reagents. A concentration-dependent increase in fluorescence is a strong indicator of interference.[1]

Troubleshooting Guide: Investigating Assay Artifacts

Issue 1: Suspected False Positives in a Biochemical Inhibition Assay

You've identified this compound as a hit in your enzyme inhibition screen. The dose-response curve is steep, and the results are reproducible. However, you need to confirm this is not an artifact.

The most common artifact in this scenario is inhibition by compound aggregation.[2][4] Aggregates act as non-specific inhibitors, often displaying steep dose-response curves.[7] The following workflow is designed to diagnose this issue.

A Initial Hit Observed (Dose-Dependent Inhibition) B Run Assay with 0.01% Triton X-100 or other non-ionic detergent A->B C Is inhibitory activity significantly reduced or abolished? B->C D Yes: Aggregation is the likely cause of inhibition. C->D Yes E No: Proceed to further artifact checks. C->E No F Perform Dynamic Light Scattering (DLS) to detect particles D->F Confirmation Step G Orthogonal Assay (e.g., different detection method) E->G

Caption: Workflow for diagnosing aggregation-based inhibition.

  • Prepare Reagents: Prepare your standard assay buffer. Create a parallel batch of buffer containing 0.01% (v/v) of a non-ionic detergent like Triton X-100 or Tween-20.

  • Compound Titration: Prepare serial dilutions of this compound in both the standard buffer and the detergent-containing buffer.

  • Run Assay: Perform your enzyme inhibition assay in parallel using both buffer conditions.

  • Analyze Data: Compare the dose-response curves. A significant rightward shift in the IC50 or a complete loss of inhibition in the presence of the detergent strongly suggests that the compound is acting via an aggregation-based mechanism.[7]

Table 1: Interpreting Detergent Counter-Screen Results

Observation in Detergent BufferLikely InterpretationNext Steps
Inhibition is abolished/IC50 >>Aggregation-based inhibitorDeprioritize compound or find a non-aggregating analog.
Inhibition is unchangedAggregation is unlikelyProceed to check for other artifacts (e.g., fluorescence).
Inhibition is partially reducedPossible aggregation or other non-specific effectsFurther investigation required (DLS, orthogonal assays).
Issue 2: Apparent Activation in a Fluorescence-Based Assay

Your screen is designed to detect an increase in fluorescence, and this compound is a top hit.

Given that benzimidazoles can be fluorescent, the compound's intrinsic fluorescence may be interfering with the assay readout.[5] This is a common source of false positives in fluorescence-based HTS.[1][6]

A Hit Observed in Fluorescence Assay B Measure Compound Fluorescence in Assay Buffer (No Target) A->B C Is the compound fluorescent at the assay's wavelengths? B->C D Yes: High risk of artifact. Fluorescence is interfering. C->D Yes E No: Intrinsic fluorescence is not the primary issue. C->E No F Counter-screen in cell line not expressing the reporter (if applicable) D->F G Confirm with Orthogonal Assay (e.g., Luminescence-based) E->G

Sources

Validation & Comparative

A Predictive Comparison of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol with Other Biologically Active Benzimidazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Structure-Activity Relationships and Therapeutic Potential

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purine nucleosides allows it to readily interact with various biopolymers, making it a "privileged scaffold" for drug design.[1][2] This versatility has led to the development of a wide array of drugs with diverse therapeutic applications, including anthelmintic, antiviral, anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3]

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring system.[4][5][6][7] Notably, substitutions at the N-1 and C-2 positions have been shown to be critical in modulating the pharmacological properties of these compounds.[4][8][9] This guide provides a comparative analysis of a specific, lesser-studied derivative, [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol , against well-established benzimidazole-based drugs. Due to the limited publicly available experimental data on this specific compound, this guide will leverage established Structure-Activity Relationship (SAR) principles to predict its potential biological profile and compare it with known agents.

Predictive Analysis of this compound

The structure of our target compound features two key substitutions: a 3-methylbutyl (isoamyl) group at the N-1 position and a methanol (hydroxymethyl) group at the C-2 position .

The Influence of the N-1 Substitution (3-methylbutyl)

The N-1 position of the benzimidazole ring is crucial for modulating lipophilicity and influencing how the molecule interacts with its biological target. The introduction of an alkyl group at this position can significantly impact the compound's chemotherapeutic efficacy.[8]

  • Lipophilicity and Cellular Uptake: The 3-methylbutyl group is a moderately lipophilic, branched alkyl chain. This feature is expected to enhance the compound's ability to cross cell membranes, potentially leading to increased intracellular concentrations compared to unsubstituted or more polar N-1 substituted benzimidazoles.

  • Potential for Broad-Spectrum Activity: Studies on other N-alkylated benzimidazoles have shown that such substitutions can lead to broad-spectrum biological activities, including antiproliferative, antifungal, and antibacterial effects.[8] For instance, the presence of an isobutyl side chain on the N-1 atom of certain benzimidazole-derived Schiff bases resulted in moderate activity against several cancer cell types.[10]

The Role of the C-2 Substitution (Methanol/Hydroxymethyl)

The C-2 position is a common site for modification in benzimidazole drug design, and the nature of the substituent here often dictates the mechanism of action.

  • Hydrogen Bonding Potential: The hydroxymethyl group (-CH₂OH) introduces a polar, hydrogen-bonding moiety. This group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in the active site of target enzymes or proteins.

  • Comparison to Other C-2 Substituents: While many potent benzimidazoles feature more complex C-2 substituents (e.g., the methyl carbamate group in mebendazole or the benzoyl group), the hydroxymethyl group is a known pharmacophore. For example, 2-(α-hydroxybenzyl)benzimidazole (HBB) and its analogs have been studied for their antiviral properties.[11] The synthesis of 2-hydroxymethylbenzimidazoles is a well-established area of research, indicating their importance as synthetic intermediates and potentially active compounds themselves.[11][12][13]

SAR_Analysis cluster_benzimidazole This compound cluster_substituents Substituents and Predicted Effects Benzimidazole N-1 Position C-2 Position N1_sub 3-Methylbutyl (Isoamyl) Group Increases Lipophilicity - Enhances Cellular Uptake - Potential for Broad-Spectrum Activity Benzimidazole:N1->N1_sub:f0 C2_sub Methanol (Hydroxymethyl) Group Introduces Polarity - Hydrogen Bonding Potential - Potential for Antiviral/Antiproliferative Activity Benzimidazole:C2->C2_sub:f0

Caption: Predicted Structure-Activity Relationship of the target compound.

Comparative Analysis with Benchmark Benzimidazoles

To contextualize the potential of this compound, we will compare its predicted profile to three well-characterized benzimidazole drugs: Mebendazole, Enviroxime, and Bendamustine.

Compound N-1 Substitution C-2 Substitution Primary Mechanism of Action Primary Therapeutic Use
This compound 3-MethylbutylMethanolPredicted: Potential inhibition of viral proteins or cellular kinases.Predicted: Potential antiviral or anticancer.
Mebendazole None (H)Methyl (5-benzoyl-1H-benzimidazol-2-yl)carbamateInhibition of tubulin polymerization.[14]Anthelmintic, Anticancer (repurposed).[15][16]
Enviroxime Isopropylsulfonyl(Hydroxyimino)phenylmethylInhibition of viral protein 3A, suppressing RNA replication.[17]Antiviral (against rhinoviruses and enteroviruses).[18][19]
Bendamustine Butanoic acid with a nitrogen mustard moietyMethylAlkylating agent causing DNA damage and cell death.[20][21]Anticancer (lymphomas, leukemia).[22]
Comparison with Mebendazole (Anthelmintic/Anticancer)

Mebendazole is a classic example of a C-2 substituted benzimidazole. Its methyl carbamate group is crucial for its primary mechanism of action: inhibiting the polymerization of tubulin in parasitic worms and cancer cells.[14] This disruption of microtubule formation leads to impaired glucose uptake and eventual cell death.[14][16]

  • Predicted Differences: The C-2 hydroxymethyl group of our target compound is structurally simpler and less likely to inhibit tubulin polymerization in the same manner as mebendazole's bulky C-2 substituent. Therefore, it is unlikely to share the same potent anthelmintic properties. However, like mebendazole, which has been repurposed for its anticancer effects, the target compound's potential to modulate other cellular pathways could confer antiproliferative activity, albeit through a different mechanism.

Comparison with Enviroxime (Antiviral)

Enviroxime is a potent antiviral agent, particularly effective against picornaviruses like rhinovirus and poliovirus.[18][23] Its complex C-2 substituent is key to its activity, which involves the inhibition of the viral protein 3A, a crucial component of the viral replication machinery.[17]

  • Predicted Similarities and Differences: The target compound's N-1 alkyl substitution and the presence of a C-2 functional group align it more closely with the structural class of antiviral benzimidazoles like Enviroxime than with Mebendazole. While the C-2 hydroxymethyl group is different from Enviroxime's oxime moiety, its hydrogen bonding capability could allow it to interact with viral proteins. The lipophilic N-1 side chain could facilitate its entry into virus-infected cells. It is plausible that this compound could exhibit antiviral activity, potentially by targeting different viral proteins or host factors involved in viral replication.

Comparison with Bendamustine (Anticancer)

Bendamustine is unique in this comparison as it functions as a bifunctional molecule. It contains a benzimidazole core, but its primary anticancer activity stems from the nitrogen mustard group attached to the N-1 substituent. This group acts as an alkylating agent, causing DNA damage that triggers cell death.[20][21][24]

  • Predicted Differences: this compound lacks an alkylating moiety and therefore will not share Bendamustine's mechanism of action. Any potential anticancer activity of the target compound would have to arise from a different mechanism, such as the inhibition of signaling pathways or cell cycle arrest, which has been observed for other benzimidazole derivatives.[22]

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a series of in vitro assays would be required. The following are detailed, step-by-step methodologies for assessing its potential antiviral and anticancer properties.

Protocol 1: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is designed to determine the concentration of the compound required to reduce the number of viral plaques by 50% (EC₅₀).

Objective: To quantify the antiviral activity against a representative RNA virus (e.g., Rhinovirus or Poliovirus).

Materials:

  • HeLa or Vero cell lines

  • High-titer viral stock (e.g., Human Rhinovirus 14)

  • This compound, dissolved in DMSO

  • Cell culture medium (e.g., DMEM with 2% FBS)

  • Agarose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of the target compound in the cell culture medium. A DMSO control should also be prepared.

  • Infection: Once cells are confluent, remove the growth medium and infect the monolayer with the virus at a concentration calculated to produce 50-100 plaques per well. Allow adsorption for 1 hour at 37°C.

  • Treatment: After adsorption, remove the viral inoculum and wash the cells. Add the medium containing the different concentrations of the compound (or DMSO control) to the respective wells.

  • Overlay: Add an equal volume of warm agarose overlay medium to each well and allow it to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, or until plaques are visible.

  • Staining: Fix the cells with formaldehyde and then stain with crystal violet solution. Gently wash the plates with water to remove excess stain.

  • Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the DMSO control. The EC₅₀ value is determined using regression analysis.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed HeLa cells in 6-well plates C Infect cell monolayer with virus A->C B Prepare serial dilutions of test compound D Add compound dilutions to wells B->D C->D E Apply agarose overlay D->E F Incubate for 48-72 hours E->F G Fix and stain with crystal violet F->G H Count plaques and calculate % reduction G->H I Determine EC50 value H->I

Caption: Workflow for the in vitro plaque reduction assay.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Objective: To determine the concentration of the compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • This compound, dissolved in DMSO

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the target compound. Include wells with untreated cells and a DMSO vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value is determined by plotting cell viability against compound concentration and using non-linear regression analysis.

Conclusion

References

  • Al-Banna, A. S., Al-Jedda, A. A., & Al-Tae, A. R. (2022). Antiviral Activity of Enviroxime Against Polio Virus and Rubella Vi- rus in Tissue Culture. Journal of Pharmaceutical Negative Results, 433-437. Available at: [Link]

  • Kelley, J. L., Linn, J. A., & Selway, J. W. (1989). Synthesis and antiviral activity of C2 analogs of enviroxime: an exploration of the role of critical functionality. Journal of medicinal chemistry, 32(8), 1757-1763. Available at: [Link]

  • Heinz, B. A., & Vance, L. M. (1995). The antiviral compound enviroxime targets the 3A coding region of rhinovirus and poliovirus. Journal of virology, 69(7), 4189-4197. Available at: [Link]

  • Diana, G. D., Rudewicz, P., Pevear, D. C., Nitz, T. J., Aldous, S. C., Aldous, D. J., ... & Dutko, F. J. (1992). Synthesis, antiviral activity, and biological properties of vinylacetylene analogs of enviroxime. Journal of medicinal chemistry, 35(6), 1002-1008. Available at: [Link]

  • Al-Banna, A. S. (2022). Antiviral activity of enviroxime against polio virus and rubella virus in tissue culture. ResearchGate. Available at: [Link]

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  • Ravichandran, V., Roy, A., & Karki, R. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PubMed. Available at: [Link]

  • Strumberg, D., Schultheis, B., & Seeber, S. (1996). Bendamustine hydrochloride activity against doxorubicin-resistant human breast carcinoma cell lines. Anticancer drugs, 7(4), 415-421. Available at: [Link]

  • Anonymous. (n.d.). Previous studies on the synthesis of 2‐hydroxymethylbenzimidazoles. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Anticancer activity of bendamustine alone on natural killer T cell... ResearchGate. Available at: [Link]

  • International Waldenstrom's Macroglobulinemia Foundation. (2023). Bendamustine Fact Sheet. Available at: [Link]

  • Ooi, H. C., & Suschitzky, H. (1982). Practicable Syntheses of 2- Hydroxymethyl-substituted Benzimidazoles and 2- Formylbenzimidazole. Journal of the Chemical Society, Perkin Transactions 1, 2871-2875. Available at: [Link]

  • Visnjic, D., et al. (2021). Bendamustine: A review of pharmacology, clinical use and immunological effects. Experimental and Therapeutic Medicine, 22(5), 1-1. Available at: [Link]

  • Cancer Research UK. (n.d.). Bendamustine (Levact). Available at: [Link]

  • Srivastava, S., et al. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central. Available at: [Link]

  • Brandstrom, A., Lindberg, P., & Bergman, N. A. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian journal of gastroenterology. Supplement, 108, 15-22. Available at: [Link]

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  • Talesara, G. L., et al. (2006). Synthesis and Antibiotic Activity of Mebendazole Derivatives of Pharmacological Interest. Asian Journal of Chemistry, 18(1), 166. Available at: [Link]

  • Ravichandran, V., et al. (2021). structure-activity-relationship-analysis-of-benzimidazoles-as-emerging-anti-inflammatory-agents-an-overview. Ask this paper | Bohrium. Available at: [Link]

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  • Tran, T. T. H., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28247-28261. Available at: [Link]

  • Talesara, G. L., et al. (2006). Synthesis and Antibiotic Activity of Mebendazole Derivatives of Pharmacological Interest. ResearchGate. Available at: [Link]

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  • Anonymous. (n.d.). Structure activity relationships of substituted benzimidazoles. ResearchGate. Available at: [Link]

  • Salahuddin, S., Shaharyar, M., & Mazumder, A. (2012). Benzimidazoles: A biologically active compounds. ResearchGate. Available at: [Link]

  • Anonymous. (n.d.). Diverse biological activities of benzimidazole derivatives. ResearchGate. Available at: [Link]

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  • Kabi, A. K., et al. (2022). An Overview on Biological Activity of Benzimidazole Derivatives. Technion. Available at: [Link]

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A Senior Application Scientist's Guide to Validating the Anticancer Activity of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical validation of the novel benzimidazole derivative, [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol, as a potential anticancer agent. We will explore the scientific rationale for investigating this compound, outline a rigorous, multi-faceted experimental plan to assess its efficacy, and compare its potential mechanistic pathways against established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation oncology therapeutics.

Introduction: The Promise of Benzimidazole Scaffolds in Oncology

The benzimidazole ring system is a privileged scaffold in medicinal chemistry, bearing a structural resemblance to naturally occurring purine nucleotides.[1] This mimicry allows benzimidazole derivatives to interact with a wide array of biological targets implicated in cancer progression, including DNA, enzymes, and microtubules.[2] Numerous studies have demonstrated the potent anticancer activities of various benzimidazole derivatives, which can function as topoisomerase inhibitors, microtubule disruptors, and modulators of critical signaling pathways.[1][2][3]

This compound, hereafter referred to as BDM-1, is a novel synthetic compound built upon this promising benzimidazole core. Its unique N-alkylation with a 3-methylbutyl group and the presence of a hydroxymethyl moiety at the 2-position present an intriguing candidate for anticancer evaluation. This guide will lay out the essential in vitro and in vivo studies required to validate its anticancer potential and elucidate its mechanism of action.

Comparative Landscape: Benchmarking Against Standard-of-Care Chemotherapeutics

To establish the potential clinical relevance of BDM-1, its cytotoxic profile will be compared against well-characterized and widely used anticancer drugs with distinct mechanisms of action.

Compound Primary Mechanism of Action Key Cellular Effects
Doxorubicin DNA intercalator and Topoisomerase II inhibitor.[][5][6][7]Induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[][8]
Cisplatin Forms platinum-DNA adducts, leading to DNA damage.[9][10][11]Crosslinks DNA, interfering with replication and transcription, ultimately triggering apoptosis.[9][12]
Paclitaxel Microtubule stabilizer.[13][][15][16]Promotes microtubule assembly and prevents disassembly, leading to mitotic arrest and apoptosis.[13][][15]
BDM-1 (Hypothesized) Potential microtubule inhibitor or DNA binding agent, based on the benzimidazole scaffold.To be determined through the experimental plan outlined below.

Experimental Validation Plan: A Step-by-Step Approach

This section details the critical experiments necessary to thoroughly evaluate the anticancer activity of BDM-1.

In Vitro Cytotoxicity Screening

The initial step is to assess the cytotoxic effects of BDM-1 across a panel of human cancer cell lines from diverse tissue origins.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of BDM-1 (e.g., 0.01 µM to 100 µM) and the comparator drugs for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

A similar protocol can be followed for the Sulforhodamine B (SRB) assay, which measures total protein content as an indicator of cell number.[17][18]

Workflow for In Vitro Cytotoxicity Screening

G cluster_0 In Vitro Screening Cell Line Panel Selection Cell Line Panel Selection Cell Seeding in 96-well Plates Cell Seeding in 96-well Plates Cell Line Panel Selection->Cell Seeding in 96-well Plates Treatment with BDM-1 & Comparators Treatment with BDM-1 & Comparators Cell Seeding in 96-well Plates->Treatment with BDM-1 & Comparators Incubation (48-72h) Incubation (48-72h) Treatment with BDM-1 & Comparators->Incubation (48-72h) Cytotoxicity Assay (MTT/SRB) Cytotoxicity Assay (MTT/SRB) Incubation (48-72h)->Cytotoxicity Assay (MTT/SRB) Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Cytotoxicity Assay (MTT/SRB)->Data Analysis (IC50 Calculation)

Caption: Workflow for determining the in vitro cytotoxicity of BDM-1.

Elucidation of the Mechanism of Action

Understanding how BDM-1 exerts its cytotoxic effects is crucial for its further development.

Cell Cycle Analysis

Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment: Treat cancer cells with BDM-1 at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the cells in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Apoptosis Assay

Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with BDM-1 at its IC50 concentration for a predetermined time.

  • Staining: Stain the cells with Annexin V-FITC and propidium iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Signaling Pathway of BDM-1 (Hypothesized)

G BDM-1 BDM-1 Microtubule Dynamics Microtubule Dynamics BDM-1->Microtubule Dynamics Inhibition? Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Dynamics->Mitotic Spindle Disruption Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle Disruption->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: A hypothesized signaling pathway for BDM-1's anticancer activity.

In Vivo Efficacy Studies

Promising in vitro results should be followed by in vivo validation using animal models.

Protocol: Xenograft Tumor Model in Immunocompromised Mice

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the mice into treatment groups (vehicle control, BDM-1, and positive control) and administer the treatments via an appropriate route (e.g., intraperitoneal or oral).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.

  • Data Analysis: Compare the tumor growth inhibition between the treatment groups.

Workflow for In Vivo Efficacy Studies

G cluster_1 In Vivo Validation Cancer Cell Implantation in Mice Cancer Cell Implantation in Mice Tumor Growth Monitoring Tumor Growth Monitoring Cancer Cell Implantation in Mice->Tumor Growth Monitoring Randomization and Treatment Randomization and Treatment Tumor Growth Monitoring->Randomization and Treatment Regular Tumor and Body Weight Measurement Regular Tumor and Body Weight Measurement Randomization and Treatment->Regular Tumor and Body Weight Measurement Endpoint Analysis (Tumor Growth Inhibition) Endpoint Analysis (Tumor Growth Inhibition) Regular Tumor and Body Weight Measurement->Endpoint Analysis (Tumor Growth Inhibition)

Caption: Workflow for evaluating the in vivo efficacy of BDM-1.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial validation of this compound as a potential anticancer agent. The proposed experiments will systematically evaluate its cytotoxicity, elucidate its mechanism of action, and assess its in vivo efficacy. Positive outcomes from these studies would warrant further preclinical development, including toxicology studies and the exploration of combination therapies. The benzimidazole scaffold holds significant promise in the development of novel oncology therapeutics, and a thorough investigation of BDM-1 is a meritorious endeavor in the ongoing fight against cancer.

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A Comparative Guide to the Cross-Reactivity Profiling of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the target selectivity and off-target liabilities of the novel compound, [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol. As a member of the benzimidazole class of compounds, this molecule belongs to a "privileged structure" in medicinal chemistry.[1] Benzimidazole derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, due to their structural similarity to natural purines, which allows them to interact with a multitude of biological macromolecules.[1][2][3][][5] This inherent biological promiscuity necessitates a rigorous and multi-faceted approach to cross-reactivity profiling to ensure the development of safe and effective therapeutics.

This document outlines a series of mission-critical assays designed to build a comprehensive selectivity profile for this compound. We will delve into the rationale behind each experimental choice, provide detailed, field-tested protocols, and present data in a comparative format.

Section 1: Kinase Selectivity Profiling

Rationale for Kinase Profiling:

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[6] Kinase inhibitors, especially those that are ATP-competitive, frequently exhibit off-target activity, which can lead to unforeseen side effects or even provide opportunities for drug repositioning.[7] Given the broad biological activity of the benzimidazole scaffold, it is imperative to assess the interaction of this compound against a diverse panel of kinases to understand its selectivity. A tiered approach is often the most efficient and cost-effective strategy.[7]

Experimental Workflow: Kinase Profiling

G cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Potency Determination A Compound @ high concentration (e.g., 10 µM) B Broad Kinase Panel (e.g., 200-400 kinases) A->B C Identify 'Hits' (% Inhibition > 70%) B->C D Hits from Tier 1 C->D Progress Hits E 10-point dose-response curve D->E F Calculate IC50 values E->F G Generate Selectivity Profile (e.g., Kinome Map) F->G Analyze Data

Caption: Tiered workflow for kinase inhibitor selectivity profiling.

Experimental Protocol: High-Throughput Kinase Profiling

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Primary Screen:

    • Perform a single-concentration screen (e.g., 10 µM) against a broad panel of kinases (e.g., the DiscoverX KINOMEscan™ panel or a similar service).[7]

    • Assays are typically run in duplicate to ensure data reliability.

    • The results are expressed as percent inhibition relative to a vehicle control.

  • Dose-Response Analysis:

    • For any kinase showing significant inhibition (e.g., >70%) in the primary screen, perform a secondary screen to determine the half-maximal inhibitory concentration (IC50).

    • Prepare a 10-point serial dilution of the compound, typically starting from 100 µM.

    • Incubate the dilutions with the target kinases and their respective substrates.

    • Measure kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based assays).[8]

  • Data Analysis:

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

    • Visualize the data to create a selectivity profile.

Data Presentation: Kinase Selectivity

Target Kinase% Inhibition @ 10 µMIC50 (nM)Kinase Family
Kinase A95%50TK
Kinase B88%250CMGC
Kinase C75%1,200AGC
Kinase D20%>10,000CAMK
Kinase E5%>10,000TKL

Section 2: G-Protein Coupled Receptor (GPCR) Off-Target Screening

Rationale for GPCR Screening:

GPCRs represent the largest family of cell surface receptors and are the targets for a significant portion of all marketed drugs.[9][10] Unintended interactions with GPCRs can lead to a wide range of side effects affecting the cardiovascular, nervous, and endocrine systems. Given the potential for benzimidazoles to interact with various biological targets, it is crucial to screen this compound against a panel of representative GPCRs to identify any off-target liabilities.[11]

Experimental Workflow: GPCR Functional Assay

G A Compound C Incubate A->C B Cell line expressing target GPCR B->C D Stimulate with agonist (for antagonist mode) C->D E Measure second messenger (cAMP, IP1, Ca2+) D->E F Dose-response analysis E->F G Determine EC50 (agonist) or IC50 (antagonist) F->G

Caption: Workflow for a functional GPCR second messenger assay.

Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

  • Cell Culture: Culture cells stably expressing the GPCR of interest (e.g., HEK293 or CHO cells) in the appropriate medium.

  • Compound Treatment:

    • Plate the cells in a 384-well plate.

    • For antagonist mode, pre-incubate the cells with a serial dilution of this compound.

    • For agonist mode, directly add the serial dilution to the cells.

  • Agonist Stimulation (Antagonist Mode): Add a known agonist for the receptor at a concentration that elicits an 80% maximal response (EC80).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).[12]

  • Data Analysis:

    • Plot the response against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 (for antagonists) or EC50 (for agonists).

Data Presentation: GPCR Off-Target Profile

GPCR TargetCouplingAssay ModeActivity (IC50/EC50, µM)
Adrenergic α2AGiAntagonist> 30
Dopamine D2GiAntagonist8.5
Serotonin 5-HT2AGqAntagonist> 30
Histamine H1GqAntagonist12.2
Muscarinic M1GqAgonistNo activity

Section 3: Cytochrome P450 (CYP) Inhibition Profiling

Rationale for CYP Inhibition Assays:

Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism.[13] Inhibition of these enzymes by a new chemical entity can lead to drug-drug interactions (DDIs), where the co-administration of two drugs results in altered plasma levels of one or both, potentially leading to toxicity or loss of efficacy.[14] Therefore, assessing the inhibitory potential of this compound against the major drug-metabolizing CYP isoforms is a regulatory requirement and a critical step in drug development.[15][16]

Experimental Workflow: CYP Inhibition Assay

G A Test Compound Dilutions D Incubate with NADPH A->D B Human Liver Microsomes B->D C CYP-specific probe substrate C->D E Quench Reaction D->E F LC-MS/MS Analysis E->F G Quantify Metabolite Formation F->G H Calculate IC50 G->H

Caption: Workflow for an in vitro CYP450 inhibition assay.

Experimental Protocol: In Vitro CYP Inhibition Assay (IC50)

  • Reagent Preparation:

    • Prepare a dilution series of this compound (e.g., 0.1 to 100 µM).

    • Prepare a solution of human liver microsomes and a CYP isoform-specific probe substrate in phosphate buffer.

  • Incubation:

    • Pre-incubate the test compound with the human liver microsomes.

    • Initiate the metabolic reaction by adding a solution of NADPH.

    • Incubate at 37°C for a specific time (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from the probe substrate.[14]

  • Data Analysis:

    • Determine the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control.

    • Calculate the IC50 value by fitting the data to a suitable model.

Data Presentation: CYP Inhibition Profile

CYP IsoformProbe SubstrateIC50 (µM)Potential for DDI
CYP1A2Phenacetin> 50Low
CYP2C9Diclofenac15.8Moderate
CYP2C19S-Mephenytoin> 50Low
CYP2D6Dextromethorphan5.2High
CYP3A4Midazolam22.5Low-Moderate

Section 4: hERG Channel Blockade Assessment

Rationale for hERG Assay:

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is critical for cardiac repolarization.[17][18] Blockade of the hERG channel by drugs can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes.[19][20] For this reason, assessing a compound's potential to inhibit the hERG channel is a critical safety screen in preclinical drug development.[21]

Experimental Workflow: Automated Patch Clamp for hERG

G A HEK293 cells stably expressing hERG B Automated Patch Clamp System (e.g., QPatch, SyncroPatch) A->B C Establish whole-cell recording B->C D Apply voltage protocol to elicit hERG current C->D E Apply vehicle control D->E F Apply test compound (cumulative concentrations) E->F G Measure hERG tail current F->G H Calculate % inhibition and IC50 G->H

Caption: Automated electrophysiology workflow for hERG channel assay.

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology:

    • Utilize an automated patch-clamp platform such as the QPatch or SyncroPatch system.[19]

    • Establish stable whole-cell recordings from individual cells.

  • Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current.

  • Compound Application:

    • After establishing a stable baseline current with a vehicle solution, apply this compound at increasing concentrations in a cumulative manner.

  • Data Acquisition and Analysis:

    • Measure the peak tail current at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Determine the IC50 value by fitting the concentration-response data to the Hill equation.

Data Presentation: hERG Inhibition

CompoundIC50 (µM)Positive Control (E-4031) IC50 (nM)
This compound18.510 ± 2

Conclusion

The cross-reactivity profiling of this compound, or any novel benzimidazole derivative, is a critical exercise in modern drug discovery. The suite of assays presented here—spanning kinase selectivity, GPCR off-target activity, CYP450 inhibition, and hERG channel blockade—provides a robust framework for identifying potential liabilities and understanding the broader pharmacological context of the compound. The data generated from these comparative guides are essential for making informed decisions, guiding lead optimization efforts, and ultimately ensuring the development of safer, more effective medicines.

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Validating the target engagement of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a promising hit compound to a validated lead candidate is fraught with challenges. A critical, and often arduous, step in this process is the unequivocal confirmation that a molecule interacts with its intended biological target within the complex milieu of a living cell. This guide provides a comprehensive framework for validating the target engagement of novel compounds, using the hypothetical benzimidazole derivative, [1- (3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol, as a case study.

While the specific molecular target of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol is not yet defined in publicly accessible literature[1][2][3], this scenario mirrors a common challenge in drug development. This guide will, therefore, present a strategic workflow encompassing both the initial identification of a putative target and the subsequent rigorous validation of that engagement. We will explore and compare several state-of-the-art methodologies, providing both the theoretical underpinnings and practical, step-by-step protocols.

The Imperative of Target Engagement Validation

Target engagement is the foundational evidence for a compound's mechanism of action.[4][5] It provides the crucial link between the presence of a drug and the observed biological effect. Without robust target engagement data, the interpretation of a compound's activity remains speculative, hindering rational drug optimization and increasing the risk of late-stage clinical failures. A multi-pronged approach, combining direct biophysical measurements with cell-based functional assays, is the gold standard for building a compelling target engagement dossier.[6]

Part 1: Unmasking the Target - A Strategy for Target Identification

Given that this compound represents a novel chemical entity with an uncharacterized target, our first objective is to identify its binding partner(s). Photoaffinity labeling is a powerful technique for achieving this.[7][8][9]

Photoaffinity Labeling: Covalently Capturing the Target

Photoaffinity labeling (PAL) utilizes a modified version of the compound of interest that incorporates a photoreactive group and a reporter tag (e.g., biotin).[8][10] Upon exposure to a specific wavelength of light, the photoreactive moiety forms a highly reactive species that covalently cross-links the probe to its binding partner.[9] The reporter tag then allows for the enrichment and subsequent identification of the target protein by mass spectrometry.

Experimental Workflow: Photoaffinity Labeling for Target Identification

cluster_synthesis Probe Synthesis cluster_incubation Cellular Incubation & Crosslinking cluster_enrichment Target Enrichment cluster_identification Target Identification s1 Synthesize Photoaffinity Probe (this compound analog with diazirine and biotin tags) i1 Incubate live cells with photoaffinity probe s1->i1 i2 Irradiate with UV light to induce covalent crosslinking i1->i2 e1 Lyse cells and solubilize proteins i2->e1 e2 Incubate lysate with streptavidin-coated beads to capture biotinylated probe-protein complexes e1->e2 e3 Wash beads to remove non-specifically bound proteins e2->e3 id1 Elute captured proteins from beads e3->id1 id2 Separate proteins by SDS-PAGE id1->id2 id3 Excise unique protein bands and perform in-gel digestion id2->id3 id4 Analyze peptides by LC-MS/MS id3->id4 id5 Identify protein(s) via database search id4->id5

Caption: Workflow for target identification using photoaffinity labeling.

Part 2: Validating the Interaction - A Comparative Analysis of Methodologies

Once a putative target is identified—for the purpose of this guide, let's hypothesize that our photoaffinity labeling experiment identified a specific kinase, "Kinase X"—the next critical phase is to validate this interaction using orthogonal methods. We will compare three widely used techniques: Cellular Thermal Shift Assay (CETSA), Kinase Profiling, and Pull-Down Assays.

Cellular Thermal Shift Assay (CETSA): Assessing Target Stabilization

Principle: CETSA is a powerful method for confirming target engagement in a cellular context.[11][12] It is based on the principle that the binding of a ligand, such as our benzimidazole compound, can stabilize its target protein, leading to an increase in the protein's melting temperature.[13][14] This thermal stabilization is a direct indicator of target engagement.[15]

Experimental Protocol: CETSA

  • Cell Treatment: Culture cells expressing Kinase X and treat with varying concentrations of this compound or a vehicle control.

  • Heat Challenge: Aliquot the cell suspensions and heat them to a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble Kinase X remaining at each temperature using a specific antibody-based detection method, such as Western blotting or an AlphaLISA® assay.

  • Data Analysis: Plot the percentage of soluble Kinase X as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_lysis Lysis & Separation cluster_detection Target Detection t1 Treat cells with compound or vehicle h1 Heat cell aliquots across a temperature gradient t1->h1 l1 Lyse cells h1->l1 l2 Centrifuge to separate soluble and aggregated proteins l1->l2 d1 Quantify soluble target protein (e.g., Western Blot) l2->d1 d2 Plot melting curves and determine thermal shift d1->d2

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Kinase Profiling: Assessing Selectivity and Potency

Principle: Since our hypothetical target is a kinase, a crucial aspect of target validation is to assess the compound's selectivity across the human kinome. Kinase profiling services offer screening against a broad panel of kinases to determine a compound's potency and selectivity.[16][17][18][19][20] This is essential for identifying potential off-target effects that could lead to toxicity.[17]

Experimental Protocol: Kinase Profiling

  • Compound Submission: Submit this compound to a specialized kinase profiling service.

  • Assay Performance: The service will typically perform in vitro activity assays, measuring the ability of the compound to inhibit the enzymatic activity of a large panel of purified kinases.

  • Data Analysis: The results are usually provided as the percent inhibition at a given compound concentration or as IC50 values for a subset of sensitive kinases.

Pull-Down Assays: In Vitro Confirmation of Interaction

Principle: Pull-down assays are an in vitro method used to confirm a physical interaction between two proteins.[21] In our case, we can use a tagged version of our compound to "pull down" its binding partner from a cell lysate.[22][23][24][25]

Experimental Protocol: Pull-Down Assay

  • Bait Preparation: Synthesize a biotinylated version of this compound.

  • Lysate Incubation: Incubate the biotinylated compound with a cell lysate containing Kinase X.

  • Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated compound and any interacting proteins.

  • Washes: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Detection: Elute the captured proteins and analyze for the presence of Kinase X by Western blotting.

Comparative Analysis of Target Validation Methods

MethodPrincipleThroughputContextKey AdvantagesKey Limitations
CETSA Ligand-induced thermal stabilization of the target protein.[13][14]Low to MediumIntact cells, cell lysates, tissues.[12]Label-free, confirms engagement in a physiological context.[14]Indirect measurement of binding, requires a specific antibody for detection.
Kinase Profiling In vitro measurement of enzymatic inhibition against a panel of kinases.[16][20]HighIn vitro (purified proteins)Provides crucial selectivity and potency data across the kinome.[17][19]Does not confirm engagement in a cellular environment.
Pull-Down Assay In vitro affinity capture of the target protein using a tagged compound.[21][23]LowCell lysatesDirectly demonstrates a physical interaction.[22]Prone to false positives from non-specific binding, requires a tagged compound.[21]

Conclusion: A Synergistic Approach to Target Validation

Validating the target engagement of a novel compound like this compound requires a multi-faceted and strategic approach. The journey begins with robust target identification, for which photoaffinity labeling stands out as a powerful tool. Following the identification of a putative target, a combination of orthogonal validation methods is paramount.

CETSA provides invaluable confirmation of target engagement within the native cellular environment. Kinase profiling is indispensable for assessing the selectivity and potential off-target liabilities of a kinase-targeted compound. Finally, pull-down assays offer a direct, albeit in vitro, confirmation of the physical interaction. By integrating the data from these complementary techniques, researchers can build a compelling and well-supported case for the mechanism of action of their compound, paving the way for successful preclinical and clinical development.

References

  • BPS Bioscience. Kinase Screening and Profiling Services. [Link]

  • Kinexus Bioinformatics Corporation. Kinase-Inhibitor Profiling Services. [Link]

  • ResearchGate. A typical photoaffinity labeling experimental protocol to identify the... [Link]

  • Reaction Biology. Kinase Screening & Profiling Service | Drug Discovery Support. [Link]

  • ACS Fall 2025. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. [Link]

  • PubMed Central. Photoaffinity labeling in target- and binding-site identification. [Link]

  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • PubMed Central. Determining target engagement in living systems. [Link]

  • NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • SciSpace. Small molecule target identification using photo-affinity chromatography. [Link]

  • MDPI. Recent Advances in Target Characterization and Identification by Photoaffinity Probes. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • Selvita. A Practical Guide to Target Engagement Assays. [Link]

  • Springer Nature Experiments. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. [Link]

  • Taylor & Francis Online. Validation guidelines for drug-target prediction methods. [Link]

  • CETSA. CETSA. [Link]

  • Wikipedia. Thermal shift assay. [Link]

  • Profacgen. Pull Down Assay. [Link]

  • YouTube. Pull-down assays (co-IPs (co-immunoprecipitations), etc) - what, how, & what to look for. [Link]

Sources

Benchmarking a Novel Benzimidazole Derivative Against Known VCP/p-97 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Valosin-Containing Protein (VCP/p97)

Valosin-Containing Protein (VCP), also known as p97, is a highly conserved and ubiquitously expressed AAA+ ATPase that plays a critical role in cellular protein homeostasis.[1][2] VCP is a central component of the ubiquitin-proteasome system (UPS), where it functions to extract and unfold ubiquitinated proteins from cellular structures, preparing them for degradation by the proteasome.[2][3] This function is vital for numerous cellular processes, including endoplasmic reticulum-associated degradation (ERAD), DNA damage repair, and autophagy.[2]

Given that many cancer cells exhibit high rates of protein synthesis and are thus heavily reliant on a functional UPS to manage the resulting proteotoxic stress, VCP has emerged as a compelling therapeutic target.[2] Inhibition of VCP leads to the accumulation of misfolded and poly-ubiquitinated proteins, triggering the unfolded protein response (UPR) and ultimately leading to apoptotic cell death in cancer cells.[2] This dependency creates a therapeutic window, as normal cells with lower protein synthesis demands are less sensitive to VCP inhibition.[2]

This guide introduces a novel benzimidazole-containing compound, [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol (hereafter referred to as "Novel Compound"), and provides a comprehensive framework for its evaluation against well-characterized VCP/p97 inhibitors. We will benchmark the Novel Compound against two clinically relevant inhibitors with distinct mechanisms of action:

  • CB-5083: A potent, orally bioavailable, ATP-competitive inhibitor that selectively targets the D2 ATPase domain of VCP.[4][5] It has demonstrated broad anti-tumor activity in preclinical models and has been evaluated in Phase 1 clinical trials.[6][7]

  • NMS-873: A highly selective, allosteric inhibitor that binds to the interface between the D1 and D2 domains of VCP, stabilizing the ADP-bound state and inhibiting the enzyme's catalytic cycle.[8][9]

The objective of this guide is to provide researchers, scientists, and drug development professionals with a detailed roadmap for assessing the potential of novel compounds as VCP/p97 inhibitors, using a combination of in vitro biochemical assays, cell-based functional assays, and in vivo models.

Comparative Analysis of Inhibitor Performance

The following sections detail a series of experiments designed to compare the biochemical and cellular activities of the Novel Compound with CB-5083 and NMS-873.

Biochemical Potency: VCP/p97 ATPase Inhibition Assay

The primary function of VCP is its ATPase activity, which provides the energy for its protein-unfolding actions. Therefore, the most direct measure of a compound's inhibitory potential is to assess its effect on VCP's ability to hydrolyze ATP. The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay that quantifies the amount of ADP produced in an enzymatic reaction, providing an indirect measure of ATPase activity.[10][11]

Table 1: Comparative IC50 Values for VCP/p97 ATPase Inhibition

CompoundIC50 (nM)Mechanism of Action
Novel Compound [Hypothetical Data] 50[To be determined]
CB-5083 11ATP-competitive
NMS-873 30Allosteric

Note: The IC50 value for the Novel Compound is hypothetical and would be determined experimentally.

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

To confirm that the Novel Compound directly interacts with VCP within a cellular environment, a Cellular Thermal Shift Assay (CETSA) can be performed. This assay is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[7][12] By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble VCP remaining, a shift in the melting curve indicates direct target engagement.[7][12]

Table 2: CETSA Results for VCP/p97 Target Engagement

CompoundThermal Shift (ΔTagg °C)
Novel Compound [Hypothetical Data] +4.2
CB-5083 +5.1
NMS-873 +3.8

Note: The thermal shift value for the Novel Compound is hypothetical and would be determined experimentally.

Cellular Activity: Inhibition of the Ubiquitin-Proteasome System (UPS)

Inhibition of VCP is expected to disrupt the function of the UPS, leading to an accumulation of poly-ubiquitinated proteins. This can be assessed by measuring the chymotrypsin-like activity of the proteasome in cell lysates treated with the inhibitors. A decrease in proteasome activity indicates an upstream blockage of the UPS, consistent with VCP inhibition.[5][13]

Table 3: Effect of Inhibitors on Proteasome Activity in HCT116 Cells

Compound (at 1 µM)Proteasome Activity (% of Control)
Novel Compound [Hypothetical Data] 45%
CB-5083 40%
NMS-873 55%

Note: The proteasome activity value for the Novel Compound is hypothetical and would be determined experimentally.

Induction of Endoplasmic Reticulum (ER) Stress

A key consequence of VCP inhibition is the accumulation of misfolded proteins in the endoplasmic reticulum, leading to ER stress and activation of the Unfolded Protein Response (UPR).[2] The induction of ER stress can be monitored by examining the expression levels of key UPR markers, such as GRP78 and CHOP, via Western blot analysis.[14]

Table 4: Induction of ER Stress Markers in HCT116 Cells after 24h Treatment

Compound (at 1 µM)GRP78 Expression (Fold Change)CHOP Expression (Fold Change)
Novel Compound [Hypothetical Data] 3.8[Hypothetical Data] 5.2
CB-5083 4.15.8
NMS-873 3.54.9

Note: The expression fold change values for the Novel Compound are hypothetical and would be determined experimentally.

In Vivo Anti-Tumor Efficacy: Xenograft Model

To evaluate the therapeutic potential of the Novel Compound in a living organism, a human tumor xenograft model in immunocompromised mice is essential.[15][16] HCT116 human colorectal carcinoma cells can be implanted subcutaneously, and once tumors are established, mice are treated with the inhibitors. Tumor growth and animal well-being are monitored over time.[16]

Table 5: Anti-Tumor Efficacy in HCT116 Xenograft Model

Treatment GroupTumor Growth Inhibition (%)
Vehicle Control 0%
Novel Compound (50 mg/kg, oral, daily) [Hypothetical Data] 55%
CB-5083 (50 mg/kg, oral, daily) 60%

Note: The tumor growth inhibition value for the Novel Compound is hypothetical and would be determined experimentally.

Experimental Protocols

VCP/p97 ATPase-Glo™ Assay

This protocol is adapted from established methods for measuring ATPase activity.[4][10]

  • Reagent Preparation: Prepare a 2.5x assay buffer and reconstitute the Kinase-Glo® Plus reagent according to the manufacturer's instructions.

  • Plate Setup: In a 96-well white, flat-bottom plate, add 20 µL of 2.5x assay buffer to each well.

  • Protein Addition: Add 10 µL of purified recombinant VCP/p97 protein to each well, except for the blank wells which receive 10 µL of elution buffer.

  • Compound Addition: Add 10 µL of the test compound (Novel Compound, CB-5083, NMS-873) at various concentrations or DMSO as a vehicle control.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Initiation: Add 10 µL of 0.5 µM ATP to each well to start the reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 50 µL of Kinase-Glo® Plus reagent to each well.

  • Final Incubation: Incubate for 10 minutes at room temperature in the dark.

  • Measurement: Read the luminescence using a plate reader.

Cellular Thermal Shift Assay (CETSA)

This protocol is based on established CETSA methodologies.[8][12]

  • Cell Treatment: Treat cultured HCT116 cells with the test compounds or DMSO for a specified time.

  • Cell Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis: Analyze the amount of soluble VCP/p97 in each sample by Western blotting using a VCP/p97-specific antibody.

Western Blot Analysis of ER Stress Markers

This protocol provides a general guideline for Western blotting.[6][17]

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, CHOP, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Visualizing the Experimental Workflow and Biological Pathways

G cluster_0 In Vitro & Cellular Assays cluster_1 In Vivo Model Novel Compound Novel Compound CB-5083 CB-5083 NMS-873 NMS-873 ATPase Assay ATPase Assay IC50 Determination IC50 Determination ATPase Assay->IC50 Determination Biochemical Potency CETSA CETSA Target Engagement Target Engagement CETSA->Target Engagement Cellular Target Binding UPS Assay UPS Assay Functional Disruption Functional Disruption UPS Assay->Functional Disruption Cellular Function Western Blot (ER Stress) Western Blot (ER Stress) Downstream Signaling Downstream Signaling Western Blot (ER Stress)->Downstream Signaling Cellular Pathway Xenograft Model Xenograft Model Tumor Growth Inhibition Tumor Growth Inhibition Therapeutic Potential Therapeutic Potential Tumor Growth Inhibition->Therapeutic Potential Efficacy

G cluster_downstream Consequences of Inhibition Ubiquitinated Substrate Ubiquitinated Substrate VCP/p97 VCP/p97 Ubiquitinated Substrate->VCP/p97 binds to Proteasome Proteasome VCP/p97->Proteasome delivers substrate to Accumulation of Ub-proteins Accumulation of Ub-proteins VCP/p97->Accumulation of Ub-proteins Degradation Products Degradation Products Proteasome->Degradation Products ER ER UPR Activation UPR Activation Apoptosis Apoptosis UPR Activation->Apoptosis Novel Compound Novel Compound Novel Compound->VCP/p97 inhibits ER Stress ER Stress Accumulation of Ub-proteins->ER Stress ER Stress->UPR Activation

Conclusion

This guide provides a structured and scientifically rigorous framework for the preclinical evaluation of novel VCP/p97 inhibitors, using this compound as a case study. By systematically benchmarking against established inhibitors like CB-5083 and NMS-873, researchers can gain a comprehensive understanding of a new compound's biochemical potency, cellular mechanism of action, and potential therapeutic efficacy. The combination of in vitro, cellular, and in vivo assays outlined here is crucial for making informed decisions in the drug discovery and development process.

References

  • Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Definition of p97 inhibitor CB-5083. (n.d.). National Cancer Institute. Retrieved from [Link]

  • The p97 inhibitor CB-5083 is a unique disrupter of protein homeostasis in models of multiple myeloma. (n.d.). Mayo Clinic. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Center for Biotechnology Information. Retrieved from [Link]

  • Detecting and Quantitating Physiological Endoplasmic Reticulum Stress. (2012). National Institutes of Health. Retrieved from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. Retrieved from [Link]

  • Proteasomes: Isolation and Activity Assays. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). SciSpace. Retrieved from [Link]

  • Adapted ATPase domain communication overcomes the cytotoxicity of p97 inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • NMS-873 Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Valosin-containing protein (VCP/p97) inhibition reduces viral clearance and induces toxicity associated with muscular damage. (2022). National Institutes of Health. Retrieved from [Link]

  • p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme's ATPase activity. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Inhibitors of the ATPase p97/VCP: From basic research to clinical applications. (2023). National Institutes of Health. Retrieved from [Link]

  • Functional Inhibition of Valosin-Containing Protein Induces Cardiac Dilation and Dysfunction in a New Dominant-Negative Transgenic Mouse Model. (n.d.). MDPI. Retrieved from [Link]

  • Western blot analysis of ER stress-associated protein markers (GRP78...). (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics. (n.d.). MDPI. Retrieved from [Link]

  • VCP/p97 inhibitor CB-5083 modulates muscle pathology in a mouse model of VCP inclusion body myopathy. (2022). National Institutes of Health. Retrieved from [Link]

  • Measurement of ATPase Activity of Valosin-containing Protein/p97. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Proteasome Assay in Cell Lysates. (n.d.). Bio-protocol. Retrieved from [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Head-to-head comparison of different synthesis routes for [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction

[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol, a substituted benzimidazole, represents a scaffold of significant interest in medicinal chemistry. Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, and the specific substitution pattern of this compound suggests its potential as a versatile intermediate in the synthesis of novel therapeutic agents. The efficient and scalable synthesis of this target molecule is therefore a critical consideration for researchers in drug discovery and development.

This in-depth technical guide provides a head-to-head comparison of two distinct and viable synthetic routes for the preparation of this compound. The analysis is grounded in established chemical principles and supported by experimental data from the scientific literature. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a comparative analysis of the two routes to guide researchers in selecting the most appropriate method for their specific needs.

Route 1: Post-Benzimidazole Formation N-Alkylation

This strategy focuses on the initial construction of the benzimidazole core, followed by the introduction of the 3-methylbutyl (isopentyl) group at the N1 position. This is a convergent approach that allows for the late-stage diversification of the N-substituent.

Conceptual Workflow

Route 1 Workflow A o-Phenylenediamine C (1H-1,3-Benzodiazol-2-yl)methanol A->C Phillips-Ladenburg Condensation B Glycolic Acid B->C E This compound C->E N-Alkylation D 1-Bromo-3-methylbutane D->E Route 2 Workflow A 1-Fluoro-2-nitrobenzene C N-(3-methylbutyl)-2-nitroaniline A->C Nucleophilic Aromatic Substitution B 3-Methylbutan-1-amine B->C D N-(3-methylbutyl)benzene-1,2-diamine C->D Nitro Group Reduction F This compound D->F Phillips-Ladenburg Condensation E Glycolic Acid E->F

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is intended to provide essential safety and logistical information for the disposal of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following procedures are based on an expert assessment of its chemical structure, incorporating data from analogous compounds and general hazardous waste management principles. It is imperative that all handling and disposal activities are conducted in strict accordance with local, state, and federal regulations. A formal hazard assessment and waste determination should be performed by qualified personnel at your institution.

Hazard Identification and Risk Assessment

This compound is a research chemical for which comprehensive hazard data is not widely published. However, an analysis of its chemical structure—a benzimidazole core functionalized with a methanol group—allows for an informed preliminary hazard assessment.

  • Benzimidazole Moiety: Benzimidazole derivatives are a broad class of compounds with varied biological activities. Some can be mutagenic or possess other toxicological properties.[1] As a precaution, this compound should be handled as potentially harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Methanol Group: The presence of a primary alcohol suggests potential flammability. While the high molecular weight may reduce volatility compared to pure methanol, it does not eliminate the risk.

Given these structural features, it is prudent to treat this compound as a hazardous substance until comprehensive toxicological and physical hazard data become available.[3]

Waste Characterization and Classification

Proper disposal begins with accurate waste characterization as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] Waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[6][7][8][9][10]

RCRA Characteristic Potential for this compound EPA Waste Code
Ignitability Moderate. The presence of the methylbutyl and methanol groups may result in a flashpoint below 60°C (140°F), classifying it as an ignitable liquid.D001
Corrosivity Unlikely. The compound is not expected to have a pH of ≤ 2 or ≥ 12.5.D002
Reactivity Unlikely. The structure does not suggest inherent instability or reactivity with water.D003
Toxicity Possible. Benzimidazole derivatives can exhibit toxicity. A Toxicity Characteristic Leaching Procedure (TCLP) test would be required for a definitive determination.D004-D043

A definitive waste characterization must be performed, either through laboratory analysis or by applying knowledge of the processes that generated the waste.[6][7]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate container Use a Designated, Compatible, and Labeled Hazardous Waste Container segregate->container labeling Label Container: 'Hazardous Waste', Chemical Name, Date, PI Info container->labeling storage Store in a Satellite Accumulation Area (SAA) labeling->storage disposal_request Request Pickup by EHS or Licensed Contractor storage->disposal_request transport Waste Transported to a Treatment, Storage, and Disposal Facility (TSDF) disposal_request->transport incineration Recommended Final Disposal: High-Temperature Incineration transport->incineration end End: Disposal Complete incineration->end

Sources

Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for Handling [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol

Author: BenchChem Technical Support Team. Date: January 2026

The benzimidazole scaffold is a common motif in biologically active compounds, and derivatives can exhibit a range of physiological effects. Data from related benzimidazole compounds indicate potential hazards including skin irritation, allergic skin reactions, and respiratory irritation.[1] Some heterocyclic derivatives have also been shown to be mutagenic.[2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental protocol.

Core Principles of Hazard Mitigation

Before detailing specific PPE, it is crucial to understand the foundational principles of laboratory safety when handling compounds with unknown toxicological profiles:

  • Engineering Controls as the First Line of Defense: All manipulations of [1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1][2]

  • Decontamination and Waste Management: Establish clear protocols for the decontamination of surfaces and the disposal of chemical waste. Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines.[2]

  • Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible and that all personnel are trained in their use.[1][3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the recommended PPE for handling this compound.

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety GlassesMust be equipped with side shields to protect against splashes and airborne particles.[1][3]
Chemical GogglesRequired when there is a heightened risk of splashing, providing a more complete seal around the eyes.[1][2][3]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended for handling benzimidazole derivatives.[1] It is critical to change gloves frequently, especially after direct contact with the compound, as some materials may cause skin sensitization.[3]
Body Protection Laboratory CoatA flame-resistant lab coat that fits properly and is fully buttoned is essential to protect against splashes and spills.
Chemical-Resistant ApronProvides an additional layer of protection, particularly when handling larger quantities or during procedures with a high splash potential.[1]
Respiratory Protection N95 or P100 RespiratorRecommended for weighing and handling the solid form of the compound to prevent inhalation of fine particles.[1][4]
Air-Purifying Respirator (APR) with Organic Vapor CartridgesNecessary when working with solutions of the compound, especially if heating or aerosolization is involved, to protect against vapors.
Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risk.

1. Pre-Experiment Preparation:

  • Conduct a pre-work briefing to review the safety protocols and potential hazards.

  • Ensure the chemical fume hood is certified and functioning correctly.

  • Assemble all necessary equipment and reagents within the fume hood to minimize traffic in and out of the containment area.

  • Verify that an appropriate spill kit is readily available.

2. Donning PPE:

  • The following sequence should be followed to ensure proper protection:

    • Don inner gloves.

    • Don laboratory coat and/or apron.

    • Don respiratory protection (if required).

    • Don eye and face protection.

    • Don outer gloves, ensuring the cuffs of the gloves are pulled over the sleeves of the lab coat.[5]

3. Handling the Compound:

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a balance enclosure.

    • Use a disposable weighing dish to prevent contamination of the balance.

  • Preparing Solutions:

    • Add the solid compound to the solvent slowly to avoid splashing.

    • If heating is required, use a controlled heating mantle and ensure adequate ventilation.

  • Running Reactions:

    • Conduct all reactions within the chemical fume hood.

    • Use appropriate clamps and supports to secure glassware.

  • Post-Reaction Work-up:

    • Quench reactions carefully, especially if reactive reagents were used.

    • Perform extractions and other manipulations within the fume hood.

4. Doffing PPE:

  • The removal of PPE is a critical step to prevent cross-contamination. Follow this sequence:

    • Remove outer gloves.

    • Remove lab coat and/or apron.

    • Remove eye and face protection.

    • Remove respiratory protection.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan
  • Solid Waste: All contaminated solid waste, including gloves, weighing paper, and disposable labware, should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused reagents and reaction mixtures should be collected in a properly labeled hazardous waste container. Do not pour any chemical waste down the drain.[4]

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Visualizing Safety Workflows

To further enhance understanding and adherence to these critical safety protocols, the following diagrams illustrate the decision-making process for PPE selection and the procedural flow for handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Requirements Start Start: Handling [1-(3-methylbutyl)-1H-1,3- benzodiazol-2-yl]methanol BasePPE Standard PPE: - Safety Glasses with Side Shields - Nitrile/Neoprene Gloves - Lab Coat Start->BasePPE CheckSolid Is the compound in solid form? CheckAerosol Potential for aerosol generation? CheckSolid->CheckAerosol No Respirator Add N95/P100 Respirator CheckSolid->Respirator Yes CheckSplash High risk of splashing? CheckAerosol->CheckSplash No CheckAerosol->Respirator Goggles Add Chemical Goggles CheckSplash->Goggles Yes End Proceed with Experiment CheckSplash->End No BasePPE->CheckSolid Apron Add Chemical-Resistant Apron Goggles->Apron Respirator->CheckAerosol Apron->End

Caption: PPE Selection Workflow for Handling the Target Compound.

Handling_Protocol_Flowchart Start Start: Prepare for Handling DonPPE 1. Don Appropriate PPE (as per risk assessment) Start->DonPPE PrepareHood 2. Prepare Chemical Fume Hood DonPPE->PrepareHood WeighCompound 3. Weigh Compound (in hood or enclosure) PrepareHood->WeighCompound PrepareSolution 4. Prepare Solution (in hood) WeighCompound->PrepareSolution RunReaction 5. Conduct Reaction (in hood) PrepareSolution->RunReaction Workup 6. Post-Reaction Work-up (in hood) RunReaction->Workup WasteDisposal 7. Dispose of Waste (in labeled containers) Workup->WasteDisposal Decontaminate 8. Decontaminate Work Area WasteDisposal->Decontaminate DoffPPE 9. Doff PPE (in correct sequence) Decontaminate->DoffPPE WashHands 10. Wash Hands Thoroughly DoffPPE->WashHands End End: Procedure Complete WashHands->End

Caption: Step-by-Step Handling Protocol Flowchart.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a secure environment conducive to scientific advancement.

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